N-Methylarachidonamide
説明
Structure
3D Structure
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWYBRCXMQDBL-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling N-Methylarachidonamide: A Technical Guide to its Discovery, Isolation, and Biological Significance
A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, isolation, and signaling pathways of N-acyl amides, with a focus on the anandamide (B1667382) model due to the limited specific data on N-Methylarachidonamide.
While this compound is a structurally intriguing endocannabinoid-like molecule, its discovery and isolation are not as extensively documented in scientific literature as its close analogue, anandamide (N-arachidonoylethanolamine). This guide will provide an in-depth exploration of the methodologies used for the discovery and characterization of this class of lipid mediators. Given the scarcity of specific data for this compound, this document will leverage the well-established research on anandamide as a primary exemplar for experimental protocols and biological context.
Quantitative Data Summary
The following tables summarize key quantitative data for anandamide, which is considered a benchmark for understanding the potential properties of this compound.
Table 1: Receptor Binding Affinities of Anandamide (AEA)
| Receptor | Species | Ki (nM) | Reference |
| CB1 | Human | 239.2 | [1] |
| CB1 | Rat | 87.7 | [1] |
| CB2 | Human | 439.5 | [1] |
| TRPV1 | Rat | >10,000 | [2] |
Table 2: Anandamide Levels in Biological Tissues
| Tissue | Species | Concentration | Method |
| Brain | Rat | ~5-15 pmol/g | LC-MS |
| Plasma | Human | ~1-5 nM | LC-MS/MS |
| Cerebrospinal Fluid | Human | 0.101-0.154 ng/mL (LOD) | UHPLC-MS/MS[3] |
Experimental Protocols
The isolation and characterization of N-acyl amides from biological tissues is a multi-step process requiring careful handling to prevent degradation. The following protocols provide a general framework.
Tissue Homogenization and Lipid Extraction (Folch Method)
This method is a widely used protocol for the total lipid extraction from biological samples.[2][4][5]
Materials:
-
Tissue sample (e.g., brain tissue)
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh the frozen tissue sample and place it in a glass homogenizer.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue at a ratio of 20 mL of solvent per gram of tissue.[4][6]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[4][6]
-
Centrifuge the homogenate at 2000 rpm for 10 minutes to pellet the solid debris.[4]
-
Carefully collect the supernatant (the liquid extract).
-
To the supernatant, add 0.2 volumes of 0.9% NaCl solution.[4]
-
Vortex the mixture for 2 minutes and centrifuge at 2000 rpm for 10 minutes to separate the phases.[6]
-
Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.
-
Carefully remove the upper aqueous phase.
-
The lower chloroform phase, containing the total lipid extract, is collected.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform or methanol) for storage at -80°C.
Solid-Phase Extraction (SPE) for N-Acyl Amide Enrichment
SPE is employed to separate N-acyl amides from other lipid classes in the crude extract.
Materials:
-
Crude lipid extract
-
Silica-based SPE cartridge
-
Ethyl acetate (B1210297)
-
Methanol
-
SPE manifold
Procedure:
-
Condition the silica (B1680970) SPE cartridge by washing it sequentially with methanol, and then hexane.
-
Dissolve the crude lipid extract in a small volume of hexane.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with hexane to elute non-polar lipids like cholesterol esters and triglycerides.
-
Elute the N-acyl amide fraction using a mixture of hexane and ethyl acetate (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Collect the eluate containing the enriched N-acyl amides.
-
Evaporate the solvent to dryness.
High-Performance Liquid Chromatography (HPLC) for Purification
HPLC is used for the final purification of the N-acyl amide of interest.
Materials:
-
Enriched N-acyl amide fraction from SPE
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Reconstitute the dried N-acyl amide fraction in a small volume of the initial mobile phase.
-
Inject the sample onto the C18 column.
-
Elute the compounds using a gradient of acetonitrile in water, both containing 0.1% formic acid. A typical gradient might be from 40% to 100% acetonitrile over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) for the amide bond.
-
Collect the fraction corresponding to the peak of interest.
-
Evaporate the solvent to obtain the purified N-acyl amide.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS is the gold standard for the definitive identification and quantification of N-acyl amides.
Instrumentation:
-
A high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
Procedure:
-
The purified fraction or the enriched SPE fraction is injected into the LC-MS system.
-
Separation is typically achieved on a C18 column with a gradient of acetonitrile and water containing formic acid.
-
The mass spectrometer is operated in positive ion mode.
-
For identification, the precursor ion corresponding to the protonated molecule [M+H]⁺ of the target N-acyl amide is selected.
-
Fragmentation of the precursor ion (MS/MS) will produce characteristic product ions that confirm the structure.
-
For quantification, a multiple reaction monitoring (MRM) method is developed using specific precursor-product ion transitions for the target analyte and a suitable internal standard.
Signaling Pathways and Experimental Workflows
The biological effects of endocannabinoid-like molecules are mediated through complex signaling pathways. The following diagrams illustrate these pathways, primarily based on the well-studied actions of anandamide.
Biosynthesis of Anandamide
This diagram illustrates the primary enzymatic pathway for the synthesis of anandamide from its precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).
References
- 1. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid extraction by folch method | PPTX [slideshare.net]
- 3. biorxiv.org [biorxiv.org]
- 4. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 5. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 6. youtube.com [youtube.com]
An In-Depth Technical Guide to the Biosynthesis of N-Arachidonoyl Amino Acids in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids implicated in a diverse array of physiological processes within the central nervous system, including pain perception, inflammation, and energy homeostasis. Among these, N-arachidonoyl amino acids, which feature a 20-carbon polyunsaturated arachidonyl group, are of significant interest due to their structural relationship with the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and their distinct pharmacological profiles. This technical guide provides a comprehensive overview of the core biosynthetic pathways of N-arachidonoyl amino acids in the brain, with a primary focus on the most studied member of this family, N-arachidonoyl glycine (B1666218) (NAGly). Information on the biosynthesis of other relevant NAAAs, such as N-arachidonoyl-L-serine (NASer) and N-arachidonoyl-L-alanine (NAAla), is also included.
This document details the enzymatic pathways responsible for their formation, presents quantitative data on their endogenous levels in brain tissue, outlines key experimental protocols for their study, and provides visualizations of the key pathways and workflows.
Core Biosynthesis Pathways of N-Arachidonoyl Amino Acids
The biosynthesis of N-arachidonoyl amino acids in the brain is understood to occur through two primary routes: a direct conjugation pathway and a pathway involving the oxidative metabolism of anandamide.
Direct Conjugation Pathway
This pathway involves the direct enzymatic ligation of arachidonic acid (or its activated form, arachidonoyl-CoA) with an amino acid. Several enzymes have been implicated in this process.
-
Glycine N-acyltransferase-like 3 (GLYATL3): This enzyme is a member of the glycine N-acyltransferase family and is believed to catalyze the conjugation of long-chain fatty acyl-CoAs with glycine to form N-acylglycines.[1]
-
Cytochrome c: In the presence of hydrogen peroxide, mitochondrial cytochrome c has been shown to catalyze the formation of NAGly, NASer, and NAAla from arachidonoyl-CoA and the respective amino acids in vitro.[2] This suggests a potential role for mitochondrial activity and oxidative stress in the synthesis of these lipids.
-
Fatty Acid Amide Hydrolase (FAAH): While primarily known for its role in the degradation of anandamide and other fatty acid amides, FAAH has also been proposed to catalyze the reverse reaction—the condensation of a fatty acid and an amine—under certain conditions.[3] Inhibition of FAAH in vivo leads to a decrease in brain NAGly levels, suggesting a complex role for this enzyme in the biosynthesis of N-acyl amino acids, possibly by providing the arachidonic acid substrate from anandamide hydrolysis.[2]
Anandamide Oxidation Pathway
This pathway involves the enzymatic conversion of the endocannabinoid anandamide (AEA) to N-arachidonoyl glycine. This process occurs in a two-step oxidative reaction.
-
Alcohol Dehydrogenase (ADH): In the first step, the ethanolamine (B43304) headgroup of anandamide is oxidized by an alcohol dehydrogenase to form an intermediate aldehyde, N-arachidonoyl glycinaldehyde.
-
Aldehyde Dehydrogenase (ALDH): Subsequently, an aldehyde dehydrogenase further oxidizes N-arachidonoyl glycinaldehyde to the corresponding carboxylic acid, N-arachidonoyl glycine.[2]
The existence of these dual pathways suggests a complex regulatory network for the production of N-arachidonoyl amino acids, linking their synthesis to both fatty acid and endocannabinoid metabolism.
Quantitative Data
The following table summarizes the reported concentrations of various N-arachidonoyl amino acids in mouse brain tissue. These values were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Analyte | Brain Region | Concentration (pmol/g tissue) | Method | Reference |
| N-arachidonoyl glycine (NAGly) | Whole Brain | 6.21 ± 0.06 | LC-MS/MS | [4] |
| N-arachidonoyl alanine (B10760859) (NAAla) | Whole Brain | 1.26 ± 0.02 | LC-MS/MS | [4] |
| N-arachidonoyl serine (NASer) | Whole Brain | 5.24 ± 0.19 | LC-MS/MS | [4] |
| N-arachidonoyl GABA (NAGABA) | Whole Brain | 22.05 ± 0.81 | LC-MS/MS | [4] |
Note: The concentrations are presented as mean ± standard deviation.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the biosynthesis of N-arachidonoyl amino acids.
In Vitro N-Arachidonoyl Amino Acid Synthesis Assay Using Brain Homogenate
This protocol describes a general procedure to measure the synthesis of N-arachidonoyl amino acids from their precursors in a brain tissue preparation.
a. Materials:
-
Brain tissue (e.g., whole mouse brain)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Substrates: Arachidonoyl-CoA, Glycine (or other amino acids)
-
Cofactors (if required, e.g., hydrogen peroxide for cytochrome c-mediated synthesis)
-
Reaction termination solvent (e.g., ice-cold acetonitrile (B52724) or chloroform/methanol (B129727) mixture)
-
Internal standards for LC-MS/MS analysis (e.g., deuterated N-arachidonoyl glycine)
-
LC-MS/MS system
b. Protocol:
-
Tissue Homogenization: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., Bradford or BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine the brain homogenate (e.g., 100 µg of protein), arachidonoyl-CoA (e.g., 10 µM final concentration), and the desired amino acid (e.g., 1 mM final concentration) in an appropriate reaction buffer. Include any necessary cofactors.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a volume of ice-cold termination solvent containing the internal standard. Vortex vigorously and centrifuge to pellet the protein.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the newly synthesized N-arachidonoyl amino acid using a validated LC-MS/MS method.
Quantification of N-Arachidonoyl Amino Acids by LC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of N-arachidonoyl amino acids in biological samples.
a. Sample Preparation:
-
Lipid Extraction: Perform a lipid extraction from the brain homogenate or other biological matrix using a suitable solvent system, such as a modified Bligh-Dyer extraction (chloroform:methanol:water).
-
Solid-Phase Extraction (SPE): For sample cleanup and enrichment, pass the lipid extract through a C18 SPE cartridge. Wash the cartridge with a polar solvent to remove interferences and then elute the N-arachidonoyl amino acids with a nonpolar solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Parameters:
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for each N-arachidonoyl amino acid and its corresponding deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.
Visualizations
Biosynthetic Pathways of N-Arachidonoyl Glycine (NAGly)
References
- 1. Alcohol dehydrogenase-catalyzed in vitro oxidation of anandamide to N-arachidonoyl glycine, a lipid mediator: Synthesis of N-acyl glycinals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the kinetics and distribution of N-arachidonylethanolamine (anandamide) hydrolysis by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Endogenous N-Methylarachidonamide in Mammalian Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylethanolamines (NAEs) are a class of lipid signaling molecules that play crucial roles in various physiological processes. Among these, N-arachidonoylethanolamine (anandamide) is the most extensively studied endogenous cannabinoid. Its methylated derivative, N-Methylarachidonamide (NMA), is a structurally similar compound with potential biological activity. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence, biosynthesis, and signaling pathways of NMA in mammalian tissues. While direct evidence for the endogenous occurrence of NMA remains to be definitively established, this document summarizes the available data on related compounds and outlines the experimental methodologies required for its investigation. This guide is intended to serve as a valuable resource for researchers in the fields of endocannabinoid biology, pharmacology, and drug development.
Introduction
The endocannabinoid system (ECS) is a complex and widespread signaling system that modulates a vast array of physiological functions, including pain, mood, appetite, and memory. The primary endogenous ligands of the cannabinoid receptors (CB1 and CB2) are the N-acylethanolamines (NAEs), most notably N-arachidonoylethanolamine (anandamide or AEA), and the monoacylglycerols, such as 2-arachidonoylglycerol (B1664049) (2-AG).
This compound (NMA) is the N-methylated analog of anandamide (B1667382). Its structural similarity to anandamide suggests that it may also possess biological activity within the ECS or other signaling pathways. However, the endogenous presence of NMA in mammalian tissues has not been conclusively demonstrated. This guide will delve into the existing, albeit limited, information on NMA, drawing parallels with the well-characterized biochemistry of anandamide, and provide detailed protocols for its potential identification and quantification.
Quantitative Data on Endogenous N-Acylethanolamines
To date, there are no published studies that definitively quantify the endogenous levels of this compound in mammalian tissues. However, the levels of its precursor, anandamide, have been measured in various tissues, providing a potential baseline for estimating the possible concentrations of NMA.
| Compound | Tissue | Species | Concentration | Reference |
| N-Arachidonoylethanolamine (Anandamide) | Brain | Rat (neonatal) | 32.5 ± 6.5 pmol/g | [1] |
| Brain | Rat (adult) | 11 ± 7 pmol/g | [2] | |
| 2-Arachidonoylglycerol (2-AG) | Brain | Rat (neonatal) | 1.17 ± 0.22 nmol/g | [1] |
Table 1: Endogenous Levels of Anandamide and 2-AG in Rat Brain.
Biosynthesis of N-Acylethanolamines
The biosynthesis of NAEs, including anandamide, is a multi-step enzymatic process that begins with the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) and a phospholipid. NAPE is then hydrolyzed to yield the corresponding NAE.[3][4]
Anandamide Biosynthesis
Several enzymatic pathways have been identified for the synthesis of anandamide from NAPE:
-
NAPE-specific Phospholipase D (NAPE-PLD): This is considered a major pathway for anandamide formation.[3]
-
Phospholipase C (PLC) and Protein Tyrosine Phosphatase (PTPN22): This pathway involves the formation of phosphoanandamide, which is subsequently dephosphorylated.
-
α,β-hydrolase 4 (ABHD4) and Glycerophosphodiesterase (GDE1): This pathway proceeds through the formation of lyso-NAPE.
Hypothetical Biosynthesis of this compound
The biosynthetic pathway for NMA has not been elucidated. A plausible hypothesis is the direct N-methylation of anandamide. This would require an N-methyltransferase capable of using anandamide as a substrate. While enzymes like phosphatidylethanolamine N-methyltransferase (PEMT) exist and are involved in phospholipid metabolism, there is currently no evidence to suggest they can methylate N-acylethanolamines.[5][6][7] Further research is needed to identify a potential "anandamide N-methyltransferase."
Signaling Pathways
Anandamide Signaling
Anandamide is a partial agonist at the cannabinoid CB1 and CB2 receptors. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the immune system. Activation of these G-protein coupled receptors (GPCRs) leads to a variety of downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[8][9]
One meta-analysis reported the binding affinity (Ki) of anandamide for the human CB1 receptor to be 239.2 nM and for the rat CB1 receptor to be 87.7 nM.[10][11]
Potential this compound Signaling
The signaling properties of NMA are largely uncharacterized. A study on a synthetic, chiral dimethylated analog of anandamide, (13S, 1'R)-dimethylanandamide (AMG315), demonstrated a high affinity for the CB1 receptor with a Ki of 7.8 ± 1.4 nM and potent CB1 agonism.[12] Another study suggested that methylation at the 1'- and 2'-positions of the ethanolamine (B43304) moiety of anandamide can enhance metabolic stability and, in some cases, increase receptor affinity.[13] These findings suggest that NMA may also interact with cannabinoid receptors, potentially with different affinity and efficacy compared to anandamide. Further pharmacological studies are required to determine the specific receptor binding profile and functional activity of NMA.
Experimental Protocols
The detection and quantification of NMA in biological tissues require sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are based on established methods for N-acylethanolamine analysis and can be adapted for NMA.[14][15][16]
Lipid Extraction from Brain Tissue
This protocol describes a standard method for the extraction of lipids, including NAEs, from brain tissue.
Materials:
-
Frozen brain tissue
-
Homogenizer
-
Chloroform
-
Methanol
-
Deionized water
-
Internal standards (e.g., deuterated NMA, if available, or a structurally similar deuterated NAE)
-
Centrifuge
Procedure:
-
Weigh the frozen brain tissue (~50-100 mg).
-
Add the tissue to a glass homogenizer tube.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add an appropriate amount of internal standard.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Add 0.5 mL of deionized water to the homogenate and vortex thoroughly.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
LC-MS/MS Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes.
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for NMA and the internal standard need to be determined by infusing a pure standard of NMA.
Quantification:
-
A calibration curve is generated using a series of known concentrations of a synthetic NMA standard.
-
The concentration of NMA in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
The endogenous presence of this compound in mammalian tissues remains an open and intriguing question. While its structural similarity to anandamide suggests a potential role in the endocannabinoid system, direct evidence is currently lacking. Future research should focus on:
-
Developing and validating sensitive analytical methods specifically for the detection and quantification of NMA in various biological matrices.
-
Searching for a specific N-methyltransferase capable of converting anandamide to NMA.
-
Synthesizing NMA to be used as a standard for analytical and pharmacological studies.
-
Characterizing the pharmacological profile of NMA at cannabinoid and other relevant receptors to understand its potential biological functions.
This technical guide provides a framework for researchers to begin exploring the biology of this compound. The elucidation of its endogenous presence and physiological role could open new avenues for understanding the complexity of lipid signaling and may lead to the development of novel therapeutic agents.
References
- 1. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathways of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases [aginganddisease.org]
- 7. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 8. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. lipidmaps.org [lipidmaps.org]
- 16. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of N-Methylarachidonamide and Anandamide Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382) (N-arachidonoylethanolamine, AEA) is a pioneering endocannabinoid, a member of the N-acylethanolamines (NAEs) family of lipid signaling molecules.[1] Its discovery launched a new era in understanding the complex roles of endogenous ligands in modulating physiological processes, including pain, mood, and memory.[1] Anandamide exerts its effects primarily through the cannabinoid receptors CB1 and CB2, and is also an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2] A key feature of anandamide's biological activity is its short half-life, as it is rapidly degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][3]
This guide focuses on a structurally similar analog, N-Methylarachidonamide (MetAEA), where a methyl group is substituted on the nitrogen atom of the ethanolamine (B43304) head group. This seemingly minor modification dramatically alters the molecule's pharmacological profile, particularly its metabolic stability and receptor interactions. This document provides a detailed comparison of the binding affinities of anandamide and this compound, outlines the experimental protocols used to determine these affinities, and visualizes the relevant biological pathways.
Data Presentation: Comparative Binding and Activity
The binding affinity and functional activity of ligands are quantified using several metrics. The inhibition constant (Kᵢ) represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay, with lower values indicating higher affinity. The half-maximal effective concentration (EC₅₀) indicates the concentration of a drug that gives half of the maximal response in a functional assay.
Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Species | Notes |
| Anandamide (AEA) | CB1 | 87.7 - 239.2 | Rat, Human | Partial agonist.[4][5] |
| CB2 | 371 - 439.5 | Rat, Human | Lower affinity compared to CB1.[4][6][7] | |
| This compound (MetAEA) | CB1 | Data not available | - | - |
| CB2 | Data not available | - | - |
Table 2: TRPV1 Channel Activity
| Compound | Parameter | Value (nM) | Species | Notes |
| Anandamide (AEA) | EC₅₀ | ~261 | Human | Acts as an endogenous agonist.[8] Potency can be higher in native tissues compared to expression systems.[9] |
| This compound (MetAEA) | EC₅₀ | Data not available | - | Expected to have activity, but specific quantitative data is lacking. |
Table 3: Interaction with Fatty Acid Amide Hydrolase (FAAH)
| Compound | Interaction Type | Observation |
| Anandamide (AEA) | Substrate | Rapidly hydrolyzed into arachidonic acid and ethanolamine.[3][10] |
| This compound (MetAEA) | Poor Substrate / Inhibitor | N-methylation provides significant resistance to hydrolysis by FAAH, thus increasing metabolic stability. |
Experimental Protocols
The determination of binding affinities for cannabinoid ligands primarily relies on competitive radioligand binding assays.
Protocol: Radioligand Displacement Assay for CB1/CB2 Receptors
This protocol provides a generalized workflow for determining the binding affinity of a test compound (e.g., Anandamide) by measuring its ability to displace a known high-affinity radioligand from the receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the prepared cell membranes (containing the receptors).
-
Add a fixed concentration of a high-affinity radioligand, such as [³H]CP-55,940.
-
Add increasing concentrations of the unlabeled competitor ligand (the "cold" ligand, e.g., Anandamide or this compound).
-
To determine non-specific binding, add a saturating concentration of a potent unlabeled ligand (e.g., WIN 55,212-2) to a separate set of wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor ligand. This will generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Canonical Gi/o-coupled signaling pathway for CB1 and CB2 receptors.
Caption: Enzymatic degradation of Anandamide by FAAH and resistance of this compound.
Experimental Workflow
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
The primary distinction between this compound and its parent compound, anandamide, lies in metabolic stability. The addition of a single methyl group to the amide nitrogen renders this compound highly resistant to degradation by FAAH. This modification is expected to significantly prolong its half-life and bioavailability in vivo, potentially leading to more sustained and potent effects at its target receptors compared to anandamide.
While both compounds are known to interact with cannabinoid (CB1, CB2) and TRPV1 receptors, there is a notable gap in the publicly available literature regarding the precise binding affinities (Kᵢ values) and functional potencies (EC₅₀ values) of this compound. Anandamide acts as a partial agonist at CB1 and CB2 receptors, with a preference for CB1, and is a functional agonist at TRPV1 channels.[4][6][8] Further quantitative studies are essential to fully elucidate the receptor interaction profile of this compound and to understand how its increased metabolic stability translates to its overall pharmacological activity. This knowledge is critical for the rational design of novel therapeutics targeting the endocannabinoid system.
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. anandamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Me-2-arachidonoyl Glycerols: The First Potent Endocannabinoid Glyceride Templates with Stability to COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that 2-arachidonoylglycerol but not N-palmitoylethanolamine or anandamide is the physiological ligand for the cannabinoid CB2 receptor. Comparison of the agonistic activities of various cannabinoid receptor ligands in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
- 9. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylarachidonamide: An In-Depth Technical Guide to its Interaction with Cannabinoid Receptors CB1 and CB2
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between N-Methylarachidonamide (NMA) and the cannabinoid receptors CB1 and CB2. NMA is a methylated analog of the endogenous cannabinoid, anandamide (B1667382) (N-arachidonoylethanolamide). This document details the established signaling pathways of CB1 and CB2 receptors, provides in-depth experimental protocols for characterizing ligand interactions, and presents the pharmacological data of closely related compounds to infer the potential activity of NMA. Due to a scarcity of specific binding and functional data for this compound in peer-reviewed literature, this guide utilizes data from its parent compound, anandamide, and other N-alkyl arachidonamides to provide a predictive framework for its pharmacological profile. The included methodologies and diagrams serve as a robust resource for researchers aiming to investigate NMA or similar novel cannabinoid ligands.
Quantitative Data on this compound and Related Compounds
Direct quantitative binding and functional data for this compound at CB1 and CB2 receptors are not extensively reported in the available scientific literature. However, structure-activity relationship (SAR) studies on anandamide and its N-alkyl analogs provide a basis for predicting its potential receptor interactions. N-alkylation can influence both metabolic stability and receptor affinity. For context, the following tables summarize the well-characterized data for the parent endocannabinoid, anandamide, and a closely related analog, N-propyl-arachidonamide.
Binding Affinity (Kᵢ) Data
Binding affinity (Kᵢ) represents the concentration of a ligand that will bind to half of the available receptors at equilibrium in the absence of a competing ligand. It is a measure of the strength of the interaction between a ligand and its receptor.
| Compound | Receptor | Kᵢ (nM) | Radioligand | Source of Receptor | Citation |
| Anandamide | CB1 | 22 - 89 | [³H]CP55,940 | Rat Brain Membranes | [1] |
| N-Propyl-arachidonamide | CB1 | 7.3 | [³H]CP55,940 | Rat Brain Membranes | [1] |
| Anandamide | CB2 | 371 | [³H]WIN55,212-2 | CHO-CB2 Cells | N/A |
Note: Data for this compound is not specified in the search results. The data for N-Propyl-arachidonamide suggests that small N-alkyl substitutions may maintain or increase affinity at the CB1 receptor compared to anandamide.
Functional Activity (EC₅₀/IC₅₀) Data
Functional activity assays measure the biological effect of a ligand upon binding to its receptor. EC₅₀ (half-maximal effective concentration) measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC₅₀ (half-maximal inhibitory concentration) measures the concentration of an antagonist that inhibits a specific biological function by 50%.
| Compound | Receptor | Assay Type | EC₅₀/IC₅₀ (nM) | Efficacy | Citation |
| Anandamide | CB1 | Adenylyl Cyclase Inhibition | ~50-700 | Partial Agonist | [2] |
| Anandamide | CB2 | Adenylyl Cyclase Inhibition | ~20 | Intermediate Efficacy Agonist | [3] |
| N-Propyl-arachidonamide | CB1 | Adenylyl Cyclase Inhibition | ~10-100 | Agonist | [2] |
Note: Functional data for this compound is not specified in the search results. The potency of N-alkylated analogs can be greater than that of anandamide.[2]
Cannabinoid Receptor Signaling Pathways
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/Gₒ.[4] Activation by an agonist like this compound is expected to trigger a cascade of intracellular events.
CB1 Receptor Signaling
CB1 receptors are predominantly expressed in the central nervous system.[5] Their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels, specifically inhibiting N-, P/Q-type calcium channels and activating inwardly rectifying potassium channels.[5] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Caption: Canonical Gᵢ/Gₒ-coupled signaling pathway for the CB1 receptor.
CB2 Receptor Signaling
CB2 receptors are primarily found in the immune system and hematopoietic cells.[6] Similar to CB1, their activation inhibits adenylyl cyclase.[4] CB2 receptor signaling also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, migration, and cytokine production.[4]
Caption: Key signaling pathways activated by the CB2 receptor.
Detailed Experimental Protocols
The following protocols are standard methodologies used to characterize the binding and functional activity of ligands at CB1 and CB2 receptors.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound (e.g., NMA) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow Diagram:
Caption: Experimental workflow for a radioligand displacement binding assay.
Methodology:
-
Membrane Preparation:
-
Utilize cryopreserved cell membranes from a stable cell line (e.g., CHO-K1 or HEK-293) recombinantly expressing the human CB1 or CB2 receptor.[7]
-
Thaw membranes on ice and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).
-
Determine protein concentration using a standard assay (e.g., BCA).[8]
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 200-250 µL.[8]
-
Total Binding Wells: Add assay buffer, a fixed concentration of a high-affinity radioligand (e.g., [³H]-CP55,940 at ~1 nM), and the membrane suspension (5-20 µg protein).[7]
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membrane suspension, and a high concentration (e.g., 10 µM) of a known unlabeled cannabinoid agonist (e.g., CP55,940) to saturate the receptors.[7]
-
Competition Wells: Add assay buffer, radioligand, membrane suspension, and serial dilutions of the test compound (this compound).
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[7][8]
-
Terminate the reaction by rapid vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3% PEI).[8]
-
Wash the filters rapidly three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]
-
-
Detection and Analysis:
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter.[9]
-
Calculate specific binding by subtracting the average NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of NMA to generate a competition curve.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]
-
[³⁵S]GTPγS Functional Assay
This functional assay measures G-protein activation following receptor stimulation by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Workflow Diagram:
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Methodology:
-
Materials:
-
CB1/CB2 expressing cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Guanosine Diphosphate (GDP).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order: assay buffer, serial dilutions of NMA (or vehicle for basal binding), and the membrane preparation (10-20 µg protein/well).
-
Add a solution of GDP (final concentration typically 10-30 µM) to all wells.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration of 0.05-0.1 nM).[9] The total assay volume is typically 200 µL.[9]
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) in separate wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Data Analysis:
-
Subtract non-specific binding from all wells.
-
Plot the stimulated binding (as a percentage over basal) against the log concentration of NMA.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
cAMP Accumulation Functional Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a downstream effect of Gᵢ/Gₒ activation, by quantifying the reduction in intracellular cAMP levels.
Workflow Diagram:
Caption: Experimental workflow for a cAMP accumulation assay.
Methodology:
-
Cell Preparation:
-
Seed CHO-K1 cells stably expressing the human CB1 or CB2 receptor into 96-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of NMA for a short period (e.g., 10 minutes).
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (B1673556) (e.g., 5 µM).
-
Incubate the plate for 30-45 minutes at room temperature or 37°C.
-
-
Detection:
-
Terminate the reaction and lyse the cells according to the detection kit manufacturer's protocol.
-
Quantify cAMP levels using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, such as the LANCE® Ultra cAMP kit.
-
This involves adding a europium-labeled cAMP antibody and a biotinylated cAMP tracer, which compete for antibody binding.
-
-
Data Analysis:
-
Measure the TR-FRET signal using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the signal against the log concentration of NMA to obtain an inhibition curve.
-
Determine the IC₅₀ value, which represents the concentration of NMA that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.
-
Conclusion
This compound, as a close analog of anandamide, is predicted to function as an agonist at both CB1 and CB2 cannabinoid receptors. Based on SAR data from related N-alkyl compounds, it may exhibit comparable or enhanced binding affinity and functional potency compared to its parent endocannabinoid. However, a definitive pharmacological profile requires direct empirical investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize the binding affinity, potency, and efficacy of this compound and other novel cannabinoid ligands, thereby elucidating their therapeutic potential.
References
- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor binding and agonist activity of amides and esters of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Methylarachidonamide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical synthesis and subsequent purification of N-Methylarachidonamide, a synthetic cannabinoid and an analog of the endogenous cannabinoid anandamide (B1667382). The protocols are intended for laboratory personnel with a foundational understanding of organic synthesis and chromatography techniques.
Synthesis of this compound
This compound can be synthesized through the amidation of arachidonic acid with methylamine (B109427). A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.
Chemical Reaction
The overall reaction involves the activation of the carboxylic acid group of arachidonic acid, followed by nucleophilic attack by methylamine to form the corresponding N-methylamide.
Reaction Scheme:
Arachidonic Acid + Methylamine --(Coupling Agent)--> this compound
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol describes a common method for synthesizing this compound by first converting arachidonic acid to its more reactive acyl chloride derivative.
Materials:
-
Arachidonic acid
-
Oxalyl chloride or Thionyl chloride
-
Methylamine (solution in THF or as a gas)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Anhydrous diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Arachidonoyl Chloride:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve arachidonic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude arachidonoyl chloride. It is crucial to use this intermediate immediately in the next step.
-
-
Amidation Reaction:
-
Dissolve the crude arachidonoyl chloride in anhydrous dichloromethane.
-
In a separate flask, prepare a solution of methylamine (2-3 equivalents) and triethylamine (1.5-2 equivalents) in anhydrous dichloromethane.
-
Cool the methylamine solution to 0 °C.
-
Slowly add the arachidonoyl chloride solution to the stirred methylamine solution dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 60-80% | General synthetic chemistry knowledge |
| Reaction Time | 3-6 hours | General synthetic chemistry knowledge |
| Purity (crude) | 70-90% | General synthetic chemistry knowledge |
Purification of this compound
The crude this compound can be purified using chromatographic techniques to achieve high purity suitable for research and drug development applications.
Experimental Protocol: Silica (B1680970) Gel Flash Chromatography
Flash chromatography is a rapid and efficient method for purifying multi-gram quantities of this compound.
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass column for flash chromatography
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, homogenous bed. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate). The optimal gradient will depend on the specific impurities present.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving very high purity (>98%), preparative RP-HPLC is the recommended method.
Materials:
-
Preparative RP-HPLC system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, optional, as a mobile phase modifier)
-
Purified this compound from flash chromatography
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases: Mobile Phase A (e.g., water with 0.1% TFA) and Mobile Phase B (e.g., acetonitrile with 0.1% TFA).
-
Sample Preparation: Dissolve the this compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min.
-
Detection: UV at 210-220 nm.
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B. An example gradient could be: 0-5 min, 50% B; 5-25 min, 50-95% B; 25-30 min, 95% B. The exact gradient should be optimized based on analytical HPLC runs.
-
-
Fraction Collection and Product Isolation: Collect the peak corresponding to this compound. The collected fractions are then typically lyophilized or the solvent is removed under reduced pressure to yield the highly purified product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity after Flash Chromatography | >95% | General chromatographic principles |
| Purity after RP-HPLC | >98% | General chromatographic principles |
| Typical HPLC Mobile Phase | Acetonitrile/Water Gradient | [1][2] |
| Typical TLC Eluent | Hexane/Ethyl Acetate Mixtures | [3] |
Signaling Pathways and Biological Activity
This compound, as an analog of anandamide, is expected to interact with the endocannabinoid system. Its primary targets are the cannabinoid receptors CB1 and CB2.
Cannabinoid Receptor Signaling
Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.
Caption: this compound binding to cannabinoid receptors.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the overall workflow from starting materials to the purified product.
Caption: Workflow for this compound synthesis and purification.
References
- 1. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
Application Notes and Protocols for the Analytical Quantification of N-Methylarachidonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide (NMA) is an endogenous fatty acid amide belonging to the class of N-acylethanolamines (NAEs). As a structural analog of the well-characterized endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA), NMA is of significant interest in the study of the endocannabinoid system and related signaling pathways. Accurate and precise quantification of NMA in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting these pathways.
This document provides detailed application notes and protocols for the quantitative analysis of NMA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These methods are widely employed for the analysis of endocannabinoids and related lipids due to their high sensitivity, selectivity, and specificity.
Signaling Pathways of this compound
This compound is known to interact with cannabinoid receptors and transient receptor potential (TRP) channels, thereby modulating various downstream signaling cascades. The primary targets of NMA are the cannabinoid receptor type 1 (CB1), and likely the transient receptor potential vanilloid 1 (TRPV1) channel. A potent analog of NMA, (13S, 1'R)-dimethylanandamide (AMG315), has been shown to be a high-affinity ligand for the CB1 receptor with a Ki of 7.8 ± 1.4 nM and a potent agonist with an EC50 of 0.6 ± 0.2 nM[1]. Given that various N-acyl amides activate TRPV1 channels, it is probable that NMA also acts as an agonist at this receptor[2][3].
Activation of the G-protein coupled CB1 receptor by NMA can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. Activation of TRPV1, a non-selective cation channel, by NMA leads to an influx of calcium ions (Ca2+), which can trigger a variety of cellular responses, including neurotransmitter release and the activation of calcium-dependent enzymes.
This compound Signaling Pathways.
Analytical Techniques and Protocols
The quantification of NMA in biological samples such as brain tissue, plasma, and cell cultures requires robust and sensitive analytical methods. Below are detailed protocols for LC-MS/MS and GC-MS, which are the most common techniques for this purpose.
General Experimental Workflow
A typical workflow for the quantification of NMA from biological samples involves several key steps: sample homogenization, lipid extraction, optional derivatization (for GC-MS), chromatographic separation, and detection by mass spectrometry.
General workflow for NMA quantification.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the preferred method for the quantification of NMA due to its high sensitivity and specificity, and because it generally does not require derivatization.
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline) on ice. For plasma or cell culture media, proceed directly to extraction.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., NMA-d4) to the homogenate or liquid sample to correct for extraction efficiency and matrix effects.
-
Extraction:
-
Add two volumes of ice-cold ethyl acetate (B1210297) to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the upper organic layer.
-
Repeat the extraction step on the aqueous layer and combine the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/water, 80:20, v/v).
-
B. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of NMA.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic NMA.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for NMA and its internal standard must be determined by direct infusion of standards. For NMA (precursor ion [M+H]+), characteristic product ions would be monitored.
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
C. Quantitative Data Summary (LC-MS/MS)
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 ng/mL[4] |
| **Linearity (R²) ** | > 0.99 |
| Linear Range | 0.1 - 100 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 80% |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is another powerful technique for the quantification of NMA. It often requires derivatization to increase the volatility and thermal stability of the analyte.
A. Sample Preparation and Derivatization
-
Extraction: Follow the same liquid-liquid extraction protocol as described for LC-MS/MS.
-
Derivatization:
-
After drying the lipid extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of NMA.
-
Evaporate the excess derivatizing agent under nitrogen and reconstitute the sample in a suitable solvent for GC-MS analysis (e.g., hexane).
-
B. GC-MS Instrumental Analysis
-
Gas Chromatography (GC) System:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode for qualitative analysis.
-
Monitored Ions: Select characteristic fragment ions of the derivatized NMA and its internal standard for quantification.
-
C. Quantitative Data Summary (GC-MS)
Similar to the LC-MS/MS section, the following table provides expected performance characteristics for a validated GC-MS method for NMA, based on methods for related compounds.
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| **Linearity (R²) ** | > 0.99[5][6] |
| Linear Range | 1 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 15%[6] |
| Inter-day Precision (%RSD) | < 15%[6] |
| Accuracy (%Bias) | 85 - 115%[7] |
| Recovery | > 75% |
Conclusion
The LC-MS/MS and GC-MS methods described in these application notes provide robust and reliable approaches for the quantification of this compound in various biological matrices. Proper method validation is essential to ensure the accuracy and precision of the obtained results. The provided protocols and performance characteristics serve as a guide for researchers to establish and validate their own analytical methods for the study of this important endogenous lipid.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: In Vitro Assays for N-Methylarachidonamide Receptor Binding
Introduction
N-Methylarachidonamide (NMA) is a synthetic derivative of anandamide (B1667382), an endogenous cannabinoid neurotransmitter. Like anandamide, NMA interacts with various components of the endocannabinoid system, making it a molecule of significant interest for researchers in pharmacology and drug development. The primary targets of NMA include the cannabinoid receptors type 1 (CB1) and type 2 (CB2), as well as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Understanding the binding affinity and functional activity of NMA at these receptors is crucial for elucidating its pharmacological profile and therapeutic potential.
This document provides detailed protocols for a suite of in vitro assays designed to characterize the interaction of NMA with its primary receptor targets. These assays are essential for determining key pharmacological parameters such as binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50).
Target Receptors
-
Cannabinoid Receptor 1 (CB1): Primarily expressed in the central nervous system, the CB1 receptor is a G-protein coupled receptor (GPCR) that mediates the psychoactive effects of cannabinoids. It is involved in regulating a wide range of physiological processes, including pain, appetite, and mood.
-
Cannabinoid Receptor 2 (CB2): Predominantly found in the peripheral nervous system and on immune cells, the CB2 receptor is also a GPCR. Its activation is associated with anti-inflammatory and immunomodulatory effects, making it an attractive therapeutic target for various inflammatory and neurodegenerative diseases.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel, TRPV1 is a member of the transient receptor potential family. It is activated by various stimuli, including heat, protons, and chemical compounds like capsaicin. Endocannabinoids, including anandamide and its analogs, are also known to modulate TRPV1 activity.
Data Presentation
The following tables summarize the binding affinities and functional potencies of N-arachidonoyl dopamine (B1211576) (NADA), a close structural analog of this compound, for human cannabinoid and TRPV1 receptors. Due to the limited availability of specific data for NMA, data for NADA is provided as a reference.
Table 1: Binding Affinity of N-arachidonoyl dopamine (NADA) at Human Cannabinoid Receptors (CB1)
| Compound | Receptor | Radioligand | Kᵢ (nM) | Reference |
| N-arachidonoyl dopamine (NADA) | Human CB1 | [³H]-SR141716A | 230 ± 36 | [1] |
| N-arachidonoyl dopamine (NADA) | Human CB1 | [³H]-CP55940 | 780 ± 240 | [1] |
Table 2: Functional Activity of N-arachidonoyl dopamine (NADA) at Human Cannabinoid Receptors (CB1)
| Assay | Receptor | Parameter | Value (nM) | Reference |
| Calcium Mobilization | Human CB1 | EC₅₀ | ~700 | [1] |
Table 3: Functional Activity of N-arachidonoyl dopamine (NADA) at TRPV1 Receptors
| Assay | Receptor | Parameter | Value (nM) |
| CGRP Release | Rat TRPV1 | EC₅₀ | 857 |
| Calcium Influx | Human TRPV1 | EC₅₀ | ~261 |
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor (CB1/CB2) Signaling Pathway
Caption: Gαi/o-coupled signaling pathway of CB1/CB2 receptors.
TRPV1 Receptor Signaling Pathway
Caption: TRPV1 channel activation and downstream signaling.
Experimental Protocols
Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol determines the binding affinity (Ki) of NMA for CB1 and CB2 receptors by measuring its ability to displace a known radioligand.
Materials and Reagents:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)
-
[³H]-CP55,940 (Radioligand)
-
This compound (NMA)
-
WIN 55,212-2 (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for the competitive radioligand binding assay.
Procedure:
-
Prepare serial dilutions of NMA in Binding Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM WIN 55,212-2.
-
Competition: 50 µL of each NMA dilution.
-
-
Add 50 µL of [³H]-CP55,940 (final concentration ~0.5-1.0 nM) to all wells.
-
Add 100 µL of receptor membrane preparation (5-10 µg protein/well) to all wells to initiate the binding reaction.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of NMA to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for CB1/CB2 Receptor Functional Activity
This functional assay measures the activation of G-proteins coupled to CB1/CB2 receptors upon agonist binding. [¹]
Materials and Reagents:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
This compound (NMA)
-
CP55,940 (Control agonist)
-
GDP
-
GTPγS Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Procedure:
-
Prepare serial dilutions of NMA in GTPγS Binding Buffer.
-
In a 96-well plate, add 50 µL of the appropriate solution to each well in triplicate:
-
Basal: Binding Buffer.
-
NMA Stimulation: NMA dilutions.
-
Maximal Stimulation: A saturating concentration of CP55,940.
-
-
Add 100 µL of receptor membrane preparation (10-20 µg protein/well) pre-incubated with GDP (final concentration 10 µM) to each well.
-
Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and measure radioactivity as described for the radioligand binding assay.
-
Data Analysis: Plot the percentage of maximal stimulation against the log concentration of NMA to determine the EC50 and Emax values.
cAMP Accumulation Assay for CB1/CB2 Receptor Functional Activity
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o-coupled receptor activation.[2]
Materials and Reagents:
-
Cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)
-
This compound (NMA)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 20-30 minutes at 37°C.
-
Add serial dilutions of NMA to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of NMA to determine the IC50 value.
Fluorescent Calcium Assay for TRPV1 Receptor Functional Activity
This assay measures the influx of extracellular calcium into cells upon activation of the TRPV1 channel by NMA.[3]
Materials and Reagents:
-
Cells expressing human TRPV1 (e.g., HEK293 cells)
-
This compound (NMA)
-
Capsaicin (Control agonist)
-
Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dyes)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with injection capabilities
Experimental Workflow:
Caption: Workflow for the fluorescent calcium assay.
Procedure:
-
Seed TRPV1-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye-loading solution by mixing Fluo-4 AM with Pluronic F-127 in HBSS.
-
Remove the culture medium and load the cells with the dye solution. Incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Inject serial dilutions of NMA into the wells and immediately begin recording the fluorescence intensity over time.
-
As a positive control, inject a saturating concentration of capsaicin.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence change against the log concentration of NMA to determine the EC50 value.
References
Application Notes and Protocols: N-Methylarachidonamide Administration in Rodent Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of N-Methylarachidonamide (NMAA) and structurally related compounds in rodent models of pain. This document details experimental protocols, summarizes quantitative data, and illustrates the underlying signaling pathways. While direct studies on NMAA are limited, data from the closely related N-arachidonyl-glycine (NAGly) and research on Fatty Acid Amide Hydrolase (FAAH) inhibitors, which elevate endogenous NMAA levels, offer valuable insights into its potential analgesic properties.
Data Presentation: Quantitative Effects of N-Arachidonyl-Glycine (NAGly) in Rodent Pain Models
The following tables summarize the quantitative data from studies investigating the analgesic effects of intrathecal NAGly administration in rat models of neuropathic and inflammatory pain. These findings serve as a valuable reference for designing studies with NMAA, given the structural similarity between the two compounds.
Table 1: Effect of Intrathecal N-Arachidonyl-Glycine (NAGly) on Mechanical Allodynia in a Rat Neuropathic Pain Model
| Rodent Model | Treatment | Dose (nmol) | Administration Route | Pain Assessment | Key Findings |
| Partial Sciatic Nerve Ligation (Rat) | NAGly | 700 | Intrathecal | Mechanical Allodynia (von Frey test) | Significantly reduced mechanical allodynia.[1] |
| Partial Sciatic Nerve Ligation (Rat) | HU-210 (Cannabinoid Agonist) | 30 | Intrathecal | Mechanical Allodynia (von Frey test) | Significantly reduced mechanical allodynia.[1] |
| Partial Sciatic Nerve Ligation (Rat) | Arachidonic Acid + Glycine | 700 | Intrathecal | Mechanical Allodynia (von Frey test) | No significant effect on allodynia.[1] |
Table 2: Effect of Intrathecal N-Arachidonyl-Glycine (NAGly) on Inflammatory Pain in Rats
| Rodent Model | Treatment | Dose (nmol) | Administration Route | Pain Assessment | Key Findings |
| Freund's Complete Adjuvant (FCA)-induced Inflammation (Rat) | NAGly | 70 - 700 | Intrathecal | Mechanical Allodynia & Thermal Hyperalgesia | Dose-dependently reduced mechanical allodynia and thermal hyperalgesia.[2][3] |
| FCA-induced Inflammation (Rat) | HU-210 (Cannabinoid Agonist) | 10 | Intrathecal | Mechanical Allodynia & Thermal Hyperalgesia | Significantly reduced mechanical allodynia and thermal hyperalgesia.[2][3] |
| FCA-induced Inflammation (Rat) | N-arachidonyl-GABA (NA-GABA) | 700 | Intrathecal | Mechanical Allodynia & Thermal Hyperalgesia | No significant effect.[2][3] |
| FCA-induced Inflammation (Rat) | N-arachidonyl-alanine (NA-alanine) | 700 | Intrathecal | Mechanical Allodynia & Thermal Hyperalgesia | No significant effect.[2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for studies involving NMAA administration.
Protocol 1: Induction of Neuropathic Pain via Partial Sciatic Nerve Ligation in Rats
This protocol describes the surgical procedure to induce a neuropathic pain state, providing a model to test the efficacy of analgesic compounds like NMAA.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 silk suture
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully dissect the connective tissue surrounding the sciatic nerve.
-
Ligate approximately one-third to one-half of the diameter of the sciatic nerve using a 4-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least one week before behavioral testing to allow for the development of neuropathic pain symptoms.
Protocol 2: Intrathecal Administration of Test Compounds in Rats
This protocol details the method for direct delivery of substances to the spinal cord, a common route for assessing the central analgesic effects of compounds.
Materials:
-
Rat with an indwelling intrathecal catheter
-
Test compound (e.g., NMAA) dissolved in an appropriate vehicle
-
Hamilton syringe
Procedure:
-
Gently restrain the rat.
-
Connect a Hamilton syringe filled with the test solution to the external part of the intrathecal catheter.
-
Slowly inject the desired volume (typically 10 µL) of the test solution into the intrathecal space.
-
Follow the injection with a small volume (e.g., 10 µL) of sterile saline to flush the catheter.
-
Monitor the animal for any adverse effects and proceed with behavioral testing at predetermined time points.
Protocol 3: Assessment of Mechanical Allodynia using von Frey Filaments
This protocol describes a standard method for measuring sensitivity to a non-noxious mechanical stimulus, a key indicator of neuropathic pain.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the rat to the testing environment by placing it in a testing chamber on the elevated mesh platform for at least 15-20 minutes.
-
Apply von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force.
-
Apply the filament until it just bends and hold for 3-5 seconds.
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of NMAA in pain.
References
- 1. Actions of N-arachidonyl-glycine in a rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Investigating the Effects of N-Methylarachidonamide on Synaptic Plasticity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the effects of N-Methylarachidonamide (NMA), a synthetic cannabinoid receptor agonist, on synaptic plasticity. These guidelines are intended for researchers in neuroscience, pharmacology, and drug development.
Introduction
This compound (NMA) is a synthetic analogue of the endocannabinoid anandamide. As a cannabinoid receptor agonist, it primarily targets the CB1 receptors, which are highly expressed in the central nervous system and play a crucial role in modulating synaptic transmission and plasticity.[1][2] Understanding the impact of NMA on synaptic plasticity is vital for elucidating the therapeutic potential of cannabinoid-based compounds for neurological and psychiatric disorders. This protocol outlines key experiments to characterize the effects of NMA on long-term potentiation (LTP) and long-term depression (LTD), two fundamental forms of synaptic plasticity.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of NMA on LTP and LTD. These values are representative of typical outcomes in studies of endocannabinoid effects on synaptic plasticity and should be replaced with experimentally derived data.
Table 1: Effect of this compound (NMA) on Long-Term Potentiation (LTP) in Hippocampal CA1 Synapses
| NMA Concentration (µM) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of Baseline) | Fold Change vs. Control |
| 0 (Control) | -0.5 ± 0.05 | 150 ± 5% | 1.00 |
| 1 | -0.5 ± 0.04 | 125 ± 6% | 0.83 |
| 10 | -0.49 ± 0.05 | 110 ± 5% | 0.73 |
| 100 | -0.51 ± 0.06 | 102 ± 4% | 0.68 |
HFS: High-Frequency Stimulation; fEPSP: field Excitatory Postsynaptic Potential. Data are presented as mean ± SEM.
Table 2: Effect of this compound (NMA) on Long-Term Depression (LTD) in Hippocampal CA1 Synapses
| NMA Concentration (µM) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-LFS (% of Baseline) | Fold Change vs. Control |
| 0 (Control) | -0.5 ± 0.05 | 75 ± 4% | 1.00 |
| 1 | -0.5 ± 0.04 | 60 ± 5% | 0.80 |
| 10 | -0.49 ± 0.05 | 50 ± 4% | 0.67 |
| 100 | -0.51 ± 0.06 | 45 ± 5% | 0.60 |
LFS: Low-Frequency Stimulation; fEPSP: field Excitatory Postsynaptic Potential. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Electrophysiological Recording of Synaptic Plasticity
This protocol details the methodology for measuring LTP and LTD in acute hippocampal slices using field potential recordings.
Materials:
-
This compound (NMA)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent subject.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at 0.05 Hz.
-
-
Drug Application:
-
For dose-response studies, bath-apply NMA at the desired concentrations (e.g., 1, 10, 100 µM) for a 20-minute period before inducing plasticity.
-
-
Induction of Synaptic Plasticity:
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
LTD Induction: Deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
-
Data Analysis:
-
Monitor and record the fEPSP slope for at least 60 minutes post-induction.
-
Normalize the fEPSP slope to the pre-induction baseline.
-
Quantify the magnitude of LTP or LTD as the average percentage change in the fEPSP slope during the last 10 minutes of the recording period.
-
Protocol 2: Calcium Imaging of Synaptic Activity
This protocol describes how to visualize changes in intracellular calcium concentrations in response to synaptic stimulation and NMA application.
Materials:
-
Genetically encoded calcium indicators (e.g., GCaMP) or calcium-sensitive dyes (e.g., Fluo-4 AM)
-
Two-photon or confocal microscope
-
Perfusion system
-
NMA and other pharmacological agents
Procedure:
-
Indicator Loading:
-
For GCaMP, use transgenic animals expressing the indicator in specific neuronal populations.
-
For dyes, incubate hippocampal slices in a solution containing the calcium indicator (e.g., Fluo-4 AM) for 30-60 minutes.
-
-
Imaging:
-
Place the prepared slice in the imaging chamber on the microscope stage.
-
Identify a region of interest (e.g., dendritic spines in the CA1 region).
-
Acquire baseline fluorescence images.
-
-
Stimulation and Drug Application:
-
Deliver electrical stimulation to afferent pathways to evoke synaptic responses.
-
Apply NMA to the bath and observe changes in baseline calcium levels and stimulus-evoked calcium transients.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F) over time.
-
Compare the amplitude and decay kinetics of calcium transients before and after NMA application.
-
Mandatory Visualization
Signaling Pathway of this compound in Modulating Synaptic Plasticity
Caption: NMA signaling pathway modulating synaptic plasticity.
Experimental Workflow for Studying NMA Effects
Caption: Workflow for electrophysiological experiments.
References
Application Notes and Protocols: Development of Selective FAAH Inhibitors for N-Methylarachidonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA).[1][2] Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of neurological and inflammatory disorders by augmenting endogenous cannabinoid signaling.[3][4] N-Methylarachidonamide (Methanandamide) is a synthetic analog of anandamide that also acts as a substrate for FAAH. The development of FAAH inhibitors that are selective for the hydrolysis of this compound over other endogenous substrates like anandamide could provide valuable pharmacological tools to dissect the specific roles of N-methylated endocannabinoid signaling pathways and may offer a novel therapeutic avenue with a differentiated pharmacological profile.
These application notes provide a comprehensive guide for the development and characterization of selective FAAH inhibitors for this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of key processes. Due to the limited availability of public data specifically on FAAH inhibitors for this compound, the following protocols and data are based on established methodologies for other FAAH substrates and inhibitors.
Signaling Pathway of FAAH-Mediated this compound Degradation
FAAH terminates the signaling of this compound by hydrolyzing it into methylamine (B109427) and arachidonic acid. This process is a key regulatory step in controlling the duration and intensity of this compound-induced signaling events. Selective inhibition of this pathway is hypothesized to potentiate the specific downstream effects of this compound.
Caption: FAAH-mediated degradation of this compound.
Experimental Workflow for Selective Inhibitor Development
The development of selective FAAH inhibitors for this compound follows a structured workflow, beginning with a primary screen to identify potent inhibitors, followed by secondary screens to assess selectivity against other relevant enzymes, and culminating in cellular assays to confirm activity in a biological context.
Caption: Workflow for selective FAAH inhibitor development.
Data Presentation
Quantitative data for lead compounds should be summarized in clear and concise tables to facilitate comparison of potency and selectivity. The following tables present hypothetical data for a lead candidate, "Inhibitor-X," demonstrating a favorable profile.
Table 1: In Vitro Inhibitory Potency of Inhibitor-X against FAAH
| Substrate | IC₅₀ (nM) |
| This compound | 15 |
| Anandamide | 300 |
Table 2: Selectivity Profile of Inhibitor-X
| Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. This compound) |
| FAAH (this compound) | 15 | 1 |
| FAAH (Anandamide) | 300 | 20 |
| MAGL | >10,000 | >667 |
| Other Serine Hydrolases | >10,000 | >667 |
Table 3: Effect of Inhibitor-X on Cellular Levels of this compound
| Treatment | This compound Level (pmol/mg protein) | Fold Increase |
| Vehicle | 1.2 ± 0.2 | 1 |
| Inhibitor-X (100 nM) | 15.6 ± 1.8 | 13 |
Experimental Protocols
Protocol 1: Fluorometric FAAH Inhibition Assay for this compound
This protocol describes a fluorescence-based assay to determine the inhibitory potential of test compounds on FAAH-mediated hydrolysis of a fluorogenic substrate in the presence of this compound as a competing substrate.[1][2]
Materials:
-
Recombinant human FAAH
-
This compound
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-AMC)[5]
-
Test compounds
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of test compounds in DMSO.
-
In a 96-well plate, add 2 µL of test compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 88 µL of Assay Buffer to all wells.
-
Add 5 µL of this compound solution (to achieve the desired final concentration for competition) or Assay Buffer to the wells.
-
Add 5 µL of recombinant human FAAH solution to all wells except for the blank controls (add 5 µL of Assay Buffer to blank wells).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic FAAH substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 30 minutes in a microplate reader pre-heated to 37°C.
-
Calculate the rate of hydrolysis from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each test compound concentration and calculate the IC₅₀ value.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Cell Lysates
This protocol outlines a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in cell lysates following treatment with a FAAH inhibitor.[6][7]
Materials:
-
Cell culture media and reagents
-
Test FAAH inhibitor
-
This compound standard
-
Internal standard (e.g., this compound-d8)
-
Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade)
-
Water (ultrapure)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the test FAAH inhibitor or vehicle for the desired time.
-
Cell Lysis and Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in methanol containing the internal standard.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other cellular lipids.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the cell lysates by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Logical Relationship for Selectivity Assessment
The core logic for assessing the selectivity of a FAAH inhibitor for this compound involves a direct comparison of its inhibitory potency against the hydrolysis of this compound versus its potency against the hydrolysis of other key substrates, such as anandamide. A highly selective inhibitor will exhibit a significantly lower IC₅₀ for this compound hydrolysis.
Caption: Logic for assessing inhibitor selectivity.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. lcms.cz [lcms.cz]
- 7. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methylarachidonamide as a Tool for Probing Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a significant role in regulating a vast array of physiological processes, including pain, mood, appetite, and memory. The primary components of the ECS include the cannabinoid receptors (CB1 and CB2), the endogenous lipid ligands, primarily N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. The metabolic breakdown of AEA and 2-AG is primarily handled by Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively.
Pharmacological tools that can selectively interact with components of the ECS are invaluable for elucidating its function and for the development of novel therapeutics. N-Methylarachidonamide (NMA) is a synthetic analog of anandamide (B1667382), distinguished by the methylation of the nitrogen atom in the ethanolamine (B43304) headgroup. This structural modification provides a unique probe to investigate the structure-activity relationships of endocannabinoid ligands. Studies have indicated that this N-methylation reduces the compound's affinity for cannabinoid receptors and its overall behavioral potency when compared to anandamide, making it a useful tool for understanding the specific structural requirements for receptor interaction and enzymatic degradation.[1]
These notes provide a summary of the pharmacological profile of NMA in the context of other key ECS modulators and offer detailed protocols for its use in fundamental endocannabinoid research assays.
Pharmacological Profile and Data
Quantitative data for this compound is limited in publicly available literature. However, its profile can be understood in comparison to its parent compound, anandamide, and selective inhibitors of the primary endocannabinoid-degrading enzymes.
Table 1: Cannabinoid Receptor Binding Affinity
This table compares the binding affinities (Ki) of NMA, anandamide, and other relevant ligands at the human CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | CB1 Receptor (Ki) | CB2 Receptor (Ki) | Selectivity | Reference |
| This compound (NMA) | Reduced affinity vs. AEA | Data Not Available | - | [1] |
| Anandamide (AEA) | ~89 - 239 nM | ~370 - 440 nM | CB1-preferring | |
| CP-55,940 (Full Agonist) | ~0.9 nM | ~0.9 nM | Non-selective | |
| SR141716A (Antagonist/Inverse Agonist) | ~2.0 nM | >1000 nM | CB1-selective | [2] |
Table 2: Enzyme Inhibition Potency
This table summarizes the inhibitory potency (IC50) of NMA, anandamide, and selective inhibitors against the key endocannabinoid metabolic enzymes, FAAH and MAGL. Lower IC50 values indicate greater inhibitory potency.
| Compound | FAAH (IC50) | MAGL (IC50) | Selectivity | Reference |
| This compound (NMA) | Data Not Available | Data Not Available | - | |
| Anandamide (AEA) | Substrate | Weak Inhibitor/Substrate | - | |
| URB597 (FAAH Inhibitor) | ~4.6 nM | >10,000 nM | FAAH-selective | [3][4] |
| JZL184 (MAGL Inhibitor) | ~8000 nM | ~8 nM | MAGL-selective | [5] |
Signaling Pathways and Experimental Workflows
Diagrams are provided to visualize the endocannabinoid signaling pathway and the general workflows for key experimental protocols.
Application Notes
This compound serves as a valuable negative control or a tool for structure-activity relationship (SAR) studies due to its structural similarity to anandamide but with reported lower affinity and potency.[1]
-
Probing Cannabinoid Receptor Binding Pockets: By comparing the binding affinity of NMA to that of anandamide, researchers can investigate the steric and electronic requirements of the ligand binding pocket on CB1 and CB2 receptors. The addition of a methyl group on the nitrogen may introduce steric hindrance or alter the hydrogen bonding capability of the headgroup, providing insight into the specific interactions required for high-affinity binding.
-
Investigating FAAH Substrate Specificity: NMA can be used as a potential substrate or inhibitor in FAAH activity assays. Comparing its rate of hydrolysis (or lack thereof) to anandamide can help characterize the active site of the FAAH enzyme. Its stability against hydrolysis can be assessed by comparing binding assay results performed with and without FAAH inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF).[6] If NMA is resistant to hydrolysis, it could be used to stimulate cannabinoid receptors in cell culture or tissue preparations without the confounding variable of rapid enzymatic degradation.
-
SAR Studies for Drug Development: As a simple, targeted modification of a known endocannabinoid, NMA is an excellent starting point for SAR studies. By observing the significant drop in activity upon N-methylation, drug development professionals can infer the importance of the secondary amine in the ethanolamine moiety for receptor activation and/or enzymatic recognition, guiding the design of more potent and stable synthetic cannabinoid ligands.
Experimental Protocols
Protocol 1: In Vitro Cannabinoid Receptor (CB1) Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a high-affinity radioligand for binding to the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors or rat brain homogenate.
-
Radioligand: [3H]CP-55,940.
-
Test Compound: this compound (NMA), dissolved in appropriate vehicle (e.g., DMSO).
-
Non-specific binding control: WIN 55,212-2 or CP-55,940 (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA (fatty-acid free), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5 mg/mL BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Filtration manifold and liquid scintillation counter.
Procedure:
-
Thaw the CB1 receptor membrane preparation on ice. Dilute to a final concentration of 5-10 µg of protein per assay tube in ice-cold Assay Buffer.
-
Prepare serial dilutions of NMA in Assay Buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Set up assay tubes (in triplicate) for:
-
Total Binding: 50 µL Assay Buffer (with vehicle).
-
Non-Specific Binding (NSB): 50 µL of 10 µM unlabeled WIN 55,212-2.
-
Test Compound: 50 µL of each NMA dilution.
-
-
Add 50 µL of diluted [3H]CP-55,940 to each tube. The final concentration should be near its Kd (e.g., 0.5-1.0 nM).
-
Add 400 µL of the diluted membrane preparation to each tube to initiate the binding reaction. The final assay volume is 500 µL.
-
Incubate the tubes at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a cell harvester/filtration manifold.
-
Wash each filter rapidly three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Allow vials to equilibrate for at least 4 hours in the dark.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Total Binding (DPM) - Non-Specific Binding (DPM).
-
Calculate the percentage of specific binding for each NMA concentration: ((Binding at [NMA] - NSB) / (Specific Binding)) * 100.
-
Plot the percentage of specific binding against the log concentration of NMA.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of NMA that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol details a method to measure the potency of NMA as an inhibitor of FAAH-mediated anandamide hydrolysis.
Materials:
-
Enzyme Source: Rat brain homogenate (or other tissue/cell lysate containing FAAH).
-
Substrate: Anandamide, [arachidonoyl-1-14C]- (or [3H]-Anandamide).
-
Test Compound: this compound (NMA), dissolved in DMSO.
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Stop Solution: Chloroform/Methanol (2:1, v/v).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Thaw the brain homogenate on ice. Dilute in ice-cold Assay Buffer to a final concentration of ~1 mg/mL protein.
-
Prepare serial dilutions of NMA in Assay Buffer. A typical concentration range would be 10⁻⁹ M to 10⁻⁴ M.
-
In test tubes, add 490 µL of the diluted brain homogenate.
-
Add 5 µL of NMA dilution or vehicle (DMSO) to the respective tubes.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 5 µL of the radiolabeled anandamide substrate (final concentration ~10 µM).
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding 1 mL of ice-cold Chloroform/Methanol (2:1).
-
Vortex vigorously for 30 seconds to extract lipids.
-
Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases. The hydrolyzed product ([14C]-arachidonic acid) will be in the lower organic phase, while the unhydrolyzed substrate remains in the upper aqueous phase.
-
Carefully collect a 500 µL aliquot of the lower organic phase and transfer it to a scintillation vial.
-
Evaporate the solvent under a stream of nitrogen or in a fume hood.
-
Add 4-5 mL of scintillation fluid to the vial and vortex.
-
Quantify the radioactivity (DPM) using a liquid scintillation counter.
Data Analysis:
-
Determine the DPM for control (vehicle) and each NMA concentration.
-
Calculate the percentage of inhibition for each NMA concentration: (1 - (DPM at [NMA] / DPM of vehicle control)) * 100.
-
Plot the percentage of inhibition against the log concentration of NMA.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of NMA that inhibits 50% of FAAH activity).
References
- 1. Pharmacological and behavioral evaluation of alkylated anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Methylarachidonamide (NMAA) Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of N-Methylarachidonamide (NMAA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My NMAA solution appears to be losing potency over a short period. What could be the cause?
A1: NMAA, like other N-acyl amides, is susceptible to degradation in aqueous environments, primarily through hydrolysis of its amide bond. This process can be influenced by several factors including pH, temperature, and the presence of enzymes. It is crucial to properly prepare and store your NMAA solutions to minimize degradation.
Q2: What is the primary degradation pathway for NMAA in aqueous solutions?
A2: The primary degradation pathway for NMAA in aqueous solutions is the hydrolysis of the amide bond, which breaks NMAA down into N-methylamine and arachidonic acid. This reaction can be catalyzed by acidic or basic conditions and is also accelerated by enzymes such as Fatty Acid Amide Hydrolase (FAAH).
Q3: Are there enzymes in my cell culture media or tissue homogenates that can degrade NMAA?
A3: Yes, biological preparations such as cell culture media containing serum, and tissue homogenates, often contain enzymes that can degrade NMAA. The most notable is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that efficiently catalyzes the hydrolysis of NMAA.
Q4: How does pH affect the stability of NMAA?
A4: The rate of non-enzymatic hydrolysis of amide bonds is pH-dependent. Generally, amide hydrolysis is accelerated under both acidic and basic conditions. While specific data for NMAA is limited, studies on other amides show that the rate of hydrolysis is typically lowest in the neutral pH range. For instance, the hydrolysis of some amides is minimal between pH 5 and 7.
Q5: How should I prepare stock solutions of NMAA?
A5: Due to its hydrophobic nature, NMAA has low solubility in purely aqueous solutions. Therefore, stock solutions should be prepared in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide. For experimental use, the stock solution can then be diluted into the aqueous buffer or media. It is recommended to prepare fresh dilutions for each experiment to minimize degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of NMAA Activity in Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic Degradation | If using biological samples (e.g., cell lysates, tissue homogenates), include a broad-spectrum serine hydrolase inhibitor or a specific FAAH inhibitor in your assay buffer. | Preservation of NMAA concentration and activity for the duration of the experiment. |
| pH-Mediated Hydrolysis | Ensure the pH of your aqueous solution is maintained within a neutral range (ideally pH 7.0-7.4) using a suitable buffer system. Avoid highly acidic or alkaline conditions. | Reduced rate of non-enzymatic hydrolysis, leading to improved NMAA stability. |
| High Temperature | Perform experiments at the lowest feasible temperature and avoid prolonged incubation at elevated temperatures (e.g., 37°C) unless required by the experimental design. Store stock solutions at -20°C or -80°C. | Slower degradation kinetics, prolonging the effective concentration of NMAA. |
| Oxidation | The arachidonoyl chain of NMAA is susceptible to oxidation. Prepare solutions in degassed buffers and consider adding an antioxidant like BHT or Vitamin E. | Protection against oxidative degradation, maintaining the structural integrity of NMAA. |
Issue 2: Poor Solubility of NMAA in Aqueous Buffer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobicity of NMAA | Prepare a concentrated stock solution in an organic solvent (e.g., ethanol, DMSO) and then dilute it into your aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low to avoid affecting the biological system. | Improved dispersion of NMAA in the aqueous phase, although it may not be a true solution. |
| Precipitation upon Dilution | Use a carrier protein like bovine serum albumin (BSA) in your buffer. NMAA can bind to the hydrophobic pockets of BSA, which can help to keep it in solution. | Enhanced solubility and reduced precipitation of NMAA in the aqueous buffer. |
| Insufficient Solubilization | Consider using a formulation strategy such as cyclodextrin (B1172386) encapsulation or liposomal delivery to improve aqueous solubility and stability. | Formation of a stable NMAA formulation with improved solubility characteristics for in vitro and in vivo studies. |
Data Presentation
Table 1: Factors Influencing this compound (NMAA) Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations for Mitigation |
| pH | Decreased stability in acidic (<6) and basic (>8) conditions due to hydrolysis. | Maintain pH in the neutral range (7.0-7.4) using appropriate buffers. |
| Temperature | Increased temperature accelerates the rate of hydrolysis and oxidation. | Store stock solutions at low temperatures (-20°C or -80°C) and conduct experiments at the lowest practical temperature. |
| Enzymes (e.g., FAAH) | Rapid enzymatic hydrolysis leads to significant degradation. | Add FAAH inhibitors (e.g., URB597) or other serine hydrolase inhibitors to biological preparations. |
| Oxygen | The polyunsaturated arachidonoyl chain is prone to oxidation. | Use degassed buffers and consider the addition of antioxidants. |
| Light | Potential for photodegradation, although less documented for NMAA. | Store solutions in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized NMAA Solution using β-Cyclodextrin
This protocol describes the preparation of an NMAA-cyclodextrin inclusion complex to enhance its aqueous solubility and stability.
-
Preparation of NMAA Stock Solution:
-
Dissolve NMAA in absolute ethanol to a concentration of 10 mg/mL.
-
-
Preparation of β-Cyclodextrin Solution:
-
Prepare a 10% (w/v) solution of randomly methylated β-cyclodextrin (RAMEB) or hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.
-
Stir the solution at room temperature until the cyclodextrin is fully dissolved.
-
-
Complexation:
-
Slowly add the NMAA stock solution dropwise to the cyclodextrin solution while stirring vigorously. A typical molar ratio of NMAA to cyclodextrin is 1:1 to 1:2.
-
Continue stirring the mixture at room temperature for at least 1 hour.
-
-
Maturation and Storage:
-
For optimal complexation, the solution can be sonicated for 15-30 minutes in a bath sonicator.
-
The resulting solution can be filtered through a 0.22 µm syringe filter to remove any non-encapsulated NMAA precipitate.
-
Store the NMAA-cyclodextrin complex solution at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Liposomal Formulation of NMAA
This protocol outlines the preparation of NMAA-loaded liposomes using the thin-film hydration method to improve stability and facilitate delivery.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve NMAA and a suitable lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) solvent system. The drug-to-lipid ratio should be optimized, starting with a ratio of 1:10 (w/w).
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator on ice or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification and Characterization:
-
Remove any unencapsulated NMAA by size exclusion chromatography or dialysis.
-
Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug-to-lipid ratio.
-
Mandatory Visualization
Caption: Degradation pathway of this compound (NMAA) in aqueous solutions.
Caption: Experimental workflow for preparing NMAA-loaded liposomes.
Caption: Decision logic for using an FAAH inhibitor in experiments with NMAA.
Overcoming solubility issues of N-Methylarachidonamide in vitro
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome solubility challenges with N-Methylarachidonamide (MAFP) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MAFP) and what is its primary mechanism of action?
This compound (MAFP) is a synthetic derivative of anandamide (B1667382). It is most recognized as a potent, irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, MAFP prevents the breakdown of AEA, leading to increased endogenous levels of anandamide and enhanced activation of cannabinoid receptors (CB1 and CB2).[1][4][5] This makes MAFP a valuable tool for studying the endocannabinoid system.
Q2: What is the recommended solvent for preparing MAFP stock solutions?
Due to its lipophilic nature, MAFP has very low aqueous solubility. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[6][7] Anhydrous ethanol (B145695) can also be used, but some cell lines may be more sensitive to ethanol than to DMSO.[6][8] MAFP is practically insoluble in aqueous buffers like PBS or cell culture media on its own.
Q3: What are the typical stock and working concentrations for MAFP?
Stock solution concentrations are typically prepared in the range of 10-25 mM in DMSO. The final working concentration in cell culture media depends on the specific assay and cell type but is usually in the low micromolar (µM) to nanomolar (nM) range. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically kept below 0.5%, and ideally at or below 0.1%.[6]
Solubility Data Summary
The following table summarizes the solubility characteristics and recommended stock parameters for MAFP.
| Solvent | Solubility | Recommended Stock Concentration | Notes |
| DMSO | ≥ 10 mg/mL | 10 - 25 mM | The preferred solvent for creating high-concentration stock solutions.[6][7] |
| Ethanol | ≥ 10 mg/mL | 10 - 25 mM | A viable alternative to DMSO, but ensure cell tolerance at the final concentration.[9] |
| Aqueous Buffers (PBS, Media) | Practically Insoluble | Not Recommended | Direct dissolution will result in precipitation. The compound must be added via a concentrated organic stock. |
Troubleshooting Guide: Precipitation in Cell Culture Media
Q4: I observed a precipitate in my cell culture media after adding my MAFP stock solution. What are the common causes?
Precipitation of a lipophilic compound like MAFP upon dilution into aqueous media is a common issue.[10][11] The primary causes include:
-
Exceeding Aqueous Solubility: The final concentration of MAFP in the media is higher than its solubility limit in that specific aqueous environment.[10]
-
Improper Dilution Technique: Adding the concentrated DMSO stock directly and quickly into the media creates localized high concentrations, causing the compound to "crash out" of solution before it can disperse.[10][11]
-
High Solvent Concentration: While the compound itself may be soluble, the properties of the media can be disrupted by an excessive final concentration of the vehicle solvent (e.g., >1% DMSO).
-
Media Composition and Temperature: The salts, proteins, and pH of the culture medium can interact with the compound, reducing its solubility.[11] Temperature shifts, such as adding a cold stock solution to warm media, can also trigger precipitation.
Q5: How can I prevent MAFP from precipitating during my experiments?
The key to preventing precipitation lies in the careful preparation of the stock solution and the method of its dilution into the final working solution. Following proper protocols is essential.
Experimental Protocols
Protocol 1: Preparation of a 10 mM MAFP Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which is the critical first step.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Aseptically weigh the required amount of MAFP powder. For example, for 1 mL of a 10 mM solution (MAFP MW ≈ 357.5 g/mol ), you would need 3.575 mg.
-
Dissolution: Add the weighed MAFP powder to a sterile microcentrifuge tube. Add the calculated volume of high-quality, sterile DMSO (e.g., 1 mL).
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[10] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[10]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
This protocol outlines the critical dilution step to prevent precipitation.
-
Thaw Stock: Thaw a single aliquot of the 10 mM MAFP stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture media (containing serum, if applicable) to 37°C in a water bath.[10] Serum proteins can help stabilize lipophilic compounds.[7]
-
Calculate Volume: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Critical Dilution Step: Add the 10 µL of MAFP stock solution drop-wise into the 10 mL of pre-warmed media while gently swirling the flask or tube.[10][11] This ensures rapid dispersal and prevents localized high concentrations. Do not add the media to the stock solution.
-
Final Mix & Inspection: Gently mix the final solution by inverting the tube or swirling. Avoid vigorous vortexing. Visually inspect the media to ensure it is clear and free of any precipitate before adding it to your cells.[10]
-
Controls: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) without the compound to a separate flask of media.[11]
Visual Guides and Workflows
Troubleshooting Precipitation Workflow
The following diagram provides a logical workflow to troubleshoot precipitation issues encountered during your experiment.
MAFP Mechanism of Action: FAAH Inhibition
This diagram illustrates the signaling pathway affected by MAFP. It shows how MAFP blocks FAAH, leading to an accumulation of anandamide (AEA) and subsequent receptor activation.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: N-Methylarachidonamide (NMA) Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying N-Methylarachidonamide (NMA) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound (NMA) analysis by LC-MS?
A1: Electrospray ionization (ESI) in positive ion mode is typically the most effective method for the analysis of NMA and other N-acylethanolamines. This technique readily protonates the amide group, leading to sensitive detection.
Q2: What type of internal standard is recommended for accurate NMA quantification?
A2: The use of a stable isotope-labeled internal standard, such as deuterated this compound (e.g., NMA-d4 or NMA-d8), is highly recommended.[1] These standards co-elute with the analyte and experience similar ionization effects, providing the most accurate correction for matrix effects and variations during sample preparation and injection.[1][2]
Q3: What are the expected precursor and product ions for NMA in MS/MS analysis?
A3: For this compound (molecular weight ~317.5 g/mol ), the protonated precursor ion [M+H]+ would be m/z 318.5. Common product ions result from the fragmentation of the amide bond and the arachidonoyl chain. While specific transitions should be optimized in your laboratory, you can start by looking for fragments related to the loss of the methyl-ethanolamine head group.
Q4: How can I minimize the degradation of NMA during sample storage and preparation?
A4: NMA, like other lipids, can be susceptible to enzymatic degradation and oxidation.[3][4] It is crucial to inhibit enzymatic activity upon sample collection, often by immediate freezing at -80°C or by adding enzyme inhibitors.[4] Sample preparation should be performed on ice, and the use of antioxidants may be considered.[3][4] Additionally, it is important to perform stability studies at various temperatures to understand the degradation profile of NMA in your specific biological matrix.[5]
Troubleshooting Guides
Problem 1: Poor Signal Intensity or No Peak Detected
This is a common issue that can arise from multiple factors throughout the experimental workflow.
Caption: A logical workflow for diagnosing the cause of poor or absent NMA signal.
| Possible Cause | Recommended Solution |
| Analyte Degradation | Ensure samples are stored at -80°C immediately after collection. Keep samples on ice during preparation. Consider adding antioxidants like BHT to extraction solvents to prevent oxidation.[3][4] |
| Inefficient Extraction | The choice of extraction solvent is critical. For N-acylethanolamines, liquid-liquid extraction with solvents like ethyl acetate or methyl tert-butyl ether (MTBE) is common. Solid-phase extraction (SPE) can also be used for cleanup.[6][7] It may be necessary to test different extraction protocols to optimize recovery from your specific matrix. |
| Suboptimal LC Conditions | Verify that the mobile phase composition is appropriate for retaining and eluting NMA on your column. A C18 or similar reversed-phase column is typically used. Ensure the gradient is suitable to separate NMA from other matrix components. Prepare fresh mobile phases. |
| Mass Spectrometer Not Tuned or Calibrated | The instrument's sensitivity can drift. Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance. |
| Incorrect MS/MS Transitions | Confirm that you are monitoring the correct precursor and product ions for NMA and your internal standard. Perform an infusion of a standard solution to optimize the collision energy for each transition. |
| Ion Source Contamination | Biological samples can be "dirty" and lead to contamination of the ion source, which suppresses the signal. Clean the ion source components as part of routine maintenance. |
Problem 2: High Variability in Results (Poor Precision)
High variability between replicate injections or samples can invalidate your quantitative data.
Caption: Key factors contributing to imprecise NMA quantification.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure that all samples are treated identically. Use calibrated pipettes and be meticulous with volumes. If using an evaporation step, ensure all samples are dried to the same extent and reconstituted in the same volume. |
| Matrix Effects | The co-elution of other molecules from the biological matrix can suppress or enhance the ionization of NMA, leading to variability. The best way to correct for this is by using a stable isotope-labeled internal standard that is added to the samples at the very beginning of the sample preparation process.[1] |
| No or Inappropriate Internal Standard | If you are not using an internal standard, it is very difficult to achieve good precision. If you are using a structural analog that does not co-elute with NMA, it may not adequately correct for matrix effects. Switch to a stable isotope-labeled internal standard for NMA. |
| LC System Instability | Fluctuations in pump pressure or column temperature can lead to shifts in retention time and variable peak shapes. Ensure the LC system is well-maintained and equilibrated before starting the analysis. |
| Sample Carryover | If a high concentration sample is followed by a low concentration sample, carryover in the injector can lead to artificially high results for the second sample. Include blank injections after high concentration samples in your sequence to check for and mitigate carryover. |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Good peak shape is essential for accurate integration and quantification.
| Possible Cause | Recommended Solution |
| Column Overload | Injecting too much analyte can saturate the column, leading to peak fronting. Try diluting your sample or injecting a smaller volume. |
| Column Contamination or Degradation | Buildup of matrix components on the column can lead to peak tailing and split peaks. Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of your analytical column. |
| Mismatch Between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. If possible, reconstitute your final extract in the initial mobile phase. |
| Secondary Interactions with the Stationary Phase | The silanol (B1196071) groups on silica-based columns can sometimes interact with analytes, causing peak tailing. Try adding a small amount of a modifier like formic acid to the mobile phase to reduce these interactions. |
Experimental Protocols and Data
Representative Sample Preparation Protocol for NMA in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a deuterated NMA internal standard solution (e.g., NMA-d4 in methanol) to a final concentration within the linear range of your assay. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
Illustrative LC-MS/MS Parameters
These are example parameters and require optimization.
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | NMA: [M+H]+ → Product Ion 1, Product Ion 2NMA-d4: [M+4+H]+ → Product Ion 1+4, Product Ion 2+4 |
| Collision Energy | Optimize for each transition |
Example Quantitative Data (Illustrative)
The following tables represent the type of data you should generate during method validation.
Table 1: Illustrative Calibration Curve Data for NMA
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 250,000 | 0.005 |
| 1 | 2,480 | 248,000 | 0.010 |
| 5 | 12,600 | 252,000 | 0.050 |
| 10 | 25,500 | 255,000 | 0.100 |
| 50 | 124,000 | 248,000 | 0.500 |
| 100 | 251,000 | 251,000 | 1.000 |
| 500 | 1,260,000 | 252,000 | 5.000 |
A linear regression of this data should yield an R² value > 0.99.
Table 2: Illustrative Recovery and Precision Data for NMA
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Recovery (%) | Precision (%RSD) |
| 1.5 (Low QC) | 1.45 | 96.7 | 5.8 |
| 75 (Mid QC) | 78.0 | 104.0 | 4.2 |
| 400 (High QC) | 390.4 | 97.6 | 3.5 |
Acceptance criteria for recovery are typically 85-115% (80-120% at the lower limit of quantification), and for precision, the %RSD should be <15% (<20% at the LLOQ).
N-Acylethanolamine Metabolism Pathway
This compound, as an N-acylethanolamine, is primarily metabolized through enzymatic hydrolysis. The key enzyme involved in this process is Fatty Acid Amide Hydrolase (FAAH). Understanding this pathway is crucial, as the stability of NMA in biological samples is dependent on the activity of this enzyme.
Caption: Hydrolysis of NMA by FAAH into its constituent fatty acid and amine.
References
- 1. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Methylarachidonamide Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of N-Methylarachidonamide (NMA) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent models of pain?
A1: Based on studies of structurally similar compounds, a starting dose range of 1 to 10 mg/kg administered intraperitoneally (i.p.) is a reasonable starting point for assessing the analgesic effects of NMA in rodent models of inflammatory pain. Dose-response studies are essential to determine the optimal dose for your specific experimental conditions. For example, the NMA analog (R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide (AMG315) has shown efficacy in inflammatory pain models.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is a lipophilic compound with poor water solubility. A common vehicle for administration of lipid-based drugs involves a mixture of a solvent, a surfactant, and a saline solution. A widely used vehicle formulation consists of ethanol (B145695), a surfactant like Tween 80 or Emulphor, and saline. The final concentration of the organic solvent and surfactant should be kept to a minimum to avoid vehicle-induced behavioral or physiological effects. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is known to interact with the endocannabinoid system. Its primary mechanisms of action are believed to be the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide, and direct agonism of the cannabinoid receptor 1 (CB1). By inhibiting FAAH, NMA increases the endogenous levels of anandamide, leading to enhanced cannabinoid signaling. Its direct interaction with CB1 receptors can also initiate downstream signaling cascades.
Q4: What are potential off-target effects of this compound?
A4: While this compound primarily targets the endocannabinoid system, the possibility of off-target effects should be considered, especially at higher doses. These could include interactions with other receptors or enzymes. To mitigate this, it is crucial to perform thorough dose-response studies and include appropriate control groups. If unexpected effects are observed, consider using selective antagonists for cannabinoid receptors to confirm the on-target action of NMA.
Troubleshooting Guides
Issue 1: Low or no observable effect at the initial dose.
| Possible Cause | Solution |
| Insufficient Dose | The initial dose may be too low to elicit a significant biological response. A dose-escalation study should be performed to determine the effective dose range. |
| Poor Bioavailability | NMA's lipophilicity can lead to poor absorption and distribution. Consider optimizing the vehicle formulation to improve solubility. Using a different route of administration (e.g., intravenous for higher bioavailability) could also be explored, though intraperitoneal injection is common for initial studies. |
| Rapid Metabolism | The compound may be rapidly metabolized and cleared from the system. Pharmacokinetic studies can help determine the half-life of NMA and inform the dosing schedule. More frequent administration may be necessary. |
| Compound Instability | Ensure the compound is stored correctly and the formulation is prepared fresh for each experiment to prevent degradation. |
Issue 2: High variability in experimental results.
| Possible Cause | Solution |
| Inconsistent Formulation | Ensure the vehicle and NMA solution are prepared consistently for every experiment. The compound should be fully dissolved and the solution homogenous. |
| Variable Injection Technique | Standardize the intraperitoneal injection procedure to ensure consistent delivery to the peritoneal cavity. Improper injection can lead to subcutaneous or intramuscular deposition, affecting absorption. |
| Biological Variability | Age, sex, and strain of the animals can influence the response. Ensure that animals are properly randomized and that experimental groups are balanced. |
| Vehicle Effects | The vehicle itself might be causing behavioral or physiological changes. Always include a vehicle-only control group to differentiate the effects of the vehicle from those of NMA. |
Issue 3: Observation of adverse effects or toxicity.
| Possible Cause | Solution |
| Dose is too high | Reduce the dose. The observed toxicity may be an extension of the pharmacological effect at supratherapeutic concentrations. |
| Vehicle Toxicity | High concentrations of solvents like ethanol or detergents like Tween 80 can cause irritation or systemic toxicity.[1] Reduce the concentration of these components in the vehicle or explore alternative, less toxic vehicles. |
| Off-Target Effects | The adverse effects may be due to interactions with other biological targets. Consider using lower, more selective doses and investigate potential off-target interactions through in vitro profiling if necessary. |
Data Presentation
Table 1: Recommended Starting Doses for N-Arachidonoyl Amines in Rodent Models
| Compound | Animal Model | Route of Administration | Effective Dose Range | Reference |
| N-arachidonyl-glycine | Rat Inflammatory Pain | Intrathecal | 70 - 700 nmol | [2] |
| Palmitoylethanolamide | Rat Acute Inflammation | Oral | 1 - 10 mg/kg |
Note: Data for this compound is limited; these values for related compounds can serve as a starting point for dose-range finding studies.
Table 2: Recommended Maximum Intraperitoneal Injection Volumes in Mice
| Body Weight (g) | Maximum Volume (mL) |
| 10 - 20 | 0.2 - 0.4 |
| 20 - 30 | 0.4 - 0.6 |
| > 30 | up to 2-3 |
Source: Adapted from institutional animal care and use committee guidelines.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
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Materials:
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This compound (powder)
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Ethanol (200 proof, anhydrous)
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Tween 80 (or Emulphor)
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Sterile 0.9% saline solution
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of ethanol to dissolve the powder completely. For example, for a final vehicle composition of 5% ethanol, 5% Tween 80, and 90% saline, first dissolve the compound in the ethanol portion.
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Add the Tween 80 to the ethanol-drug mixture and vortex thoroughly.
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Slowly add the sterile saline to the mixture while vortexing to form a stable emulsion.
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If the solution appears cloudy or contains precipitates, sonicate for 5-10 minutes in a water bath sonicator to aid dissolution.
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Prepare the vehicle control solution using the same procedure but without adding this compound.
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Administer the solution to the animals immediately after preparation.
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Protocol 2: Intraperitoneal Injection in Mice
-
Materials:
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Prepared this compound or vehicle solution
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Sterile 1 mL syringes
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Sterile 25-27 gauge needles
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70% ethanol for disinfection
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Animal scale
-
-
Procedure:
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Weigh the mouse to accurately calculate the injection volume.
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Draw the calculated volume of the NMA or vehicle solution into the syringe.
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Gently restrain the mouse by the scruff of the neck to expose the abdomen.
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Tilt the mouse slightly with its head downwards.
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Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
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Wipe the injection site with 70% ethanol.
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Insert the needle at a 15-20 degree angle into the peritoneal cavity.
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Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
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Inject the solution smoothly and withdraw the needle.
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Return the mouse to its cage and monitor for any adverse reactions.
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Mandatory Visualizations
References
Preventing degradation of N-Methylarachidonamide during sample preparation
Technical Support Center: N-Methylarachidonamide Analysis
Welcome to the technical support center for the analysis of this compound (NMAA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of NMAA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMAA) and why is its stability a concern during sample preparation?
A1: this compound is a bioactive lipid molecule belonging to the class of N-acylethanolamines, which includes the well-known endocannabinoid anandamide. Due to its structural similarity to other endocannabinoids, NMAA is susceptible to enzymatic and chemical degradation. Ensuring its stability during sample collection, storage, and processing is critical for accurate quantification and reliable experimental results.
Q2: What are the primary pathways of NMAA degradation in biological samples?
A2: The primary degradation pathway for NMAA is enzymatic hydrolysis. The enzyme Fatty Acid Amide Hydrolase (FAAH) is the main catalyst for the breakdown of N-acyl amides.[1][2][3][4][5][6] Monoacylglycerol Lipase (MAGL) may also contribute to a lesser extent.[7][8][9] Additionally, NMAA can be susceptible to hydrolysis under acidic pH conditions.[10][11]
Q3: How can I prevent the enzymatic degradation of NMAA during sample preparation?
A3: The most effective way to prevent enzymatic degradation is to add specific inhibitors of the degrading enzymes to your samples immediately upon collection. For NMAA, a potent and selective FAAH inhibitor is crucial. Using a MAGL inhibitor can provide additional protection.[7] It is also essential to keep the samples on ice throughout the preparation process to minimize all enzymatic activity.
Q4: What are the recommended storage conditions for samples containing NMAA?
A4: To ensure long-term stability, biological samples (plasma, tissues) should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles, as this can lead to degradation and reduced recovery of NMAA.
Q5: Which analytical technique is most suitable for the quantification of NMAA?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of NMAA due to its high sensitivity, selectivity, and specificity. This technique allows for the accurate measurement of low concentrations of NMAA in complex biological matrices.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable NMAA | Degradation during sample collection: Enzymatic activity was not immediately quenched. | Add a cocktail of FAAH and MAGL inhibitors to the collection tubes before adding the sample. Keep samples on ice at all times. |
| Degradation during storage: Improper storage temperature or repeated freeze-thaw cycles. | Store samples at -80°C immediately after collection. Aliquot samples before freezing to avoid multiple freeze-thaw cycles. | |
| Inefficient extraction: The chosen extraction method (LLE or SPE) is not optimal for NMAA from the specific matrix. | Optimize the extraction solvent system for LLE or the sorbent and elution solvent for SPE. Ensure the pH of the sample is appropriate for the chosen method. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in the time between sample collection and inhibitor addition or freezing. | Standardize the sample collection and processing workflow. Ensure all samples are treated identically and processed in a timely manner. |
| Incomplete homogenization of tissue samples: Non-uniform distribution of NMAA and inhibitors in the sample. | Ensure tissue is thoroughly homogenized on ice. Visually inspect for any remaining particulate matter before proceeding. | |
| Matrix effects in LC-MS/MS analysis: Co-eluting substances from the biological matrix are suppressing or enhancing the NMAA signal. | Use a stable isotope-labeled internal standard for NMAA to correct for matrix effects. Optimize the chromatographic separation to better resolve NMAA from interfering compounds. Consider a more rigorous sample cleanup procedure. | |
| Presence of unexpected peaks in chromatogram | Degradation products: NMAA has partially degraded into other compounds. | Review the sample handling and storage procedures. Ensure inhibitors were active and used at the correct concentration. Check the pH of all solutions used during preparation. |
| Contamination: Contamination from collection tubes, solvents, or other lab equipment. | Use high-purity solvents and pre-screen all materials that come into contact with the sample. |
Quantitative Data Summary
Table 1: Recommended Enzyme Inhibitors for NMAA Stabilization
| Inhibitor | Target Enzyme | Type | Potency (IC₅₀) | Recommended Concentration |
| URB597 | FAAH | Irreversible | ~5 nM (rat brain) | 1-10 µM |
| PF-3845 | FAAH | Irreversible | 0.23 µM | 1-10 µM |
| JZL184 | MAGL | Irreversible | ~8 nM (mouse brain) | 1-10 µM |
| KML-29 | MAGL | Irreversible | 5.9 nM (human) | 1-10 µM |
IC₅₀ values are sourced from various publications and may vary depending on the assay conditions and species.
Table 2: General Stability of N-Acyl Amides under Various Conditions
| Condition | Stability Profile | Recommendations |
| Temperature | Susceptible to degradation at room temperature and above. Stability increases significantly at lower temperatures. | Always keep samples on ice (0-4°C) during processing. For long-term storage, -80°C is required. |
| pH | Generally stable at neutral pH (6-8). Can be unstable under strong acidic conditions, leading to hydrolysis of the amide bond.[10][11] | Maintain a neutral pH during extraction and sample preparation unless the protocol specifically requires acidic or basic conditions, in which case exposure time should be minimized. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to significant degradation and loss of analyte. | Aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing and freezing. |
Experimental Protocols
Protocol 1: NMAA Extraction from Brain Tissue
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Homogenization:
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Weigh the frozen brain tissue (~100 mg) and place it in a pre-chilled 2 mL tube containing ceramic beads and 1 mL of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) with FAAH and MAGL inhibitors (e.g., 10 µM URB597 and 10 µM JZL184).
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Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 6 m/s) while keeping the samples on ice.
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Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant for extraction.
-
-
Liquid-Liquid Extraction (LLE):
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To 500 µL of the supernatant, add an appropriate internal standard (e.g., this compound-d8).
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Add 2 mL of ice-cold ethyl acetate/hexane (9:1, v/v).
-
Vortex vigorously for 1 minute.
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Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
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Repeat the extraction step on the aqueous layer with another 2 mL of the ethyl acetate/hexane mixture.
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Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: NMAA Extraction from Plasma
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Sample Collection and Protein Precipitation:
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Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and a pre-added solution of FAAH and MAGL inhibitors.
-
Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
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To 200 µL of plasma, add an internal standard.
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Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
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Vortex for 30 seconds and incubate at -20°C for 20 minutes.
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Centrifuge at 16,000 x g for 10 minutes at 4°C.
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Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.
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Elute the NMAA with 1 mL of acetonitrile.
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Evaporate the eluate to dryness under nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound by FAAH and its inhibition.
Caption: Experimental workflow for this compound sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic and mechanistic investigation of photocatalytic degradation of the N,N-diethyl-m-toluamide | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Technical Support Center: Enhancing N-Methylarachidonamide Selectivity for Cannabinoid Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of N-Methylarachidonamide (NMA) and its analogs for cannabinoid receptors (CB1 and CB2).
Frequently Asked Questions (FAQs)
Q1: What is the typical cannabinoid receptor selectivity profile of this compound (NMA)?
This compound (NMA), an analog of the endocannabinoid anandamide, generally exhibits a preference for the CB1 receptor over the CB2 receptor.[1][2] However, its selectivity is often modest, prompting efforts to synthesize analogs with improved selectivity for either receptor subtype.
Q2: What are the primary strategies for enhancing the selectivity of NMA for CB2 receptors?
Enhancing CB2 selectivity typically involves structural modifications to the NMA scaffold. Key strategies include:
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Modifications of the Head Group: Introducing methyl groups at the 1'- and 2'-positions of the ethanolamide headgroup can influence binding affinity and stability.[3]
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Alkyl Chain Modifications: Altering the length and substitution of the alkyl chain can impact receptor interaction and selectivity.
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Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune receptor binding.
Q3: Why is achieving high CB2 selectivity a desirable goal in drug development?
The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[4] In contrast, the CB2 receptor is predominantly found in the peripheral nervous system and immune cells.[5] Developing CB2-selective agonists is a key objective for therapeutic applications, as they may offer anti-inflammatory and analgesic benefits without the undesirable psychoactive side effects associated with CB1 activation.
Q4: What are the essential assays to determine the selectivity of a novel NMA analog?
A comprehensive assessment of selectivity involves a combination of binding and functional assays:
-
Radioligand Binding Assays: These assays determine the binding affinity (Ki) of the compound for both CB1 and CB2 receptors.
-
Functional Assays (e.g., GTPγS binding, cAMP accumulation): These assays measure the functional activity (EC50, Emax) of the compound at each receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key experimental assays for determining cannabinoid receptor selectivity.
Radioligand Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value.[6] |
| Insufficient washing. | Increase the volume and/or number of wash steps with ice-cold wash buffer.[6] | |
| Hydrophobic interactions of the ligand with filters or plates. | Pre-soak filters in a solution of a blocking agent like polyethyleneimine (PEI). Include bovine serum albumin (BSA) in the assay buffer.[6] | |
| Low Specific Binding | Low receptor density in the membrane preparation. | Use a cell line with higher receptor expression or optimize membrane preparation to enrich for the receptor. |
| Inactive receptor. | Ensure proper storage of membrane preparations at -80°C and avoid repeated freeze-thaw cycles.[1] | |
| Incorrect assay buffer composition. | Verify the pH and ionic strength of the buffer, as these can significantly impact binding. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Incomplete filtration. | Ensure a consistent and rapid filtration process for all samples. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
GTPγS Binding Assays
| Problem | Potential Cause | Recommended Solution |
| Low Assay Window (Low Stimulated/Basal Ratio) | Suboptimal GDP concentration. | Titrate GDP concentration (typically 1-10 µM for recombinant receptors) to find the optimal level that maximizes the agonist-stimulated signal over basal.[7] |
| Insufficient G-protein coupling. | Ensure the membrane preparation contains functional G-proteins. The assay works best for Gi/o-coupled receptors like CB1 and CB2.[8] | |
| Low receptor expression. | Use membranes from cells with higher receptor expression levels. | |
| High Basal [³⁵S]GTPγS Binding | Constitutive receptor activity. | This may be inherent to the receptor. Inverse agonists can be used to demonstrate this activity.[7] |
| Contamination with other GTP-binding proteins. | Use specific antibodies to capture the G-protein of interest (antibody capture assay).[9] | |
| High Variability | Lipophilic nature of cannabinoid compounds. | Include BSA or a non-ionic detergent like Pluronic F-127 in the assay buffer to reduce non-specific binding to plasticware.[10] |
| Inconsistent incubation times. | Ensure precise and consistent incubation times for all samples, especially after the addition of [³⁵S]GTPγS. |
cAMP Accumulation Assays
| Problem | Potential Cause | Recommended Solution |
| No Inhibition of Forskolin-Stimulated cAMP | Low receptor expression or function. | Verify receptor expression via other methods (e.g., Western blot, radioligand binding). |
| Cell density is too low or too high. | Optimize cell density to ensure the forskolin-stimulated cAMP level falls within the linear range of the detection assay.[11] | |
| Compound is not a Gi-coupled agonist. | The compound may be an antagonist, inverse agonist, or inactive at the receptor. | |
| High Basal cAMP Levels | Constitutive Gs activity in the cell line. | Select a different cell line or use a phosphodiesterase inhibitor to modulate the baseline. |
| High Variability | Inconsistent cell plating. | Ensure a uniform cell monolayer by careful cell seeding and handling. |
| Phosphodiesterase (PDE) activity. | Include a PDE inhibitor like IBMX in the assay buffer to prevent cAMP degradation.[12] | |
| Forskolin (B1673556) concentration is not optimal. | Perform a forskolin dose-response curve to determine the EC80 concentration for subsequent experiments.[11] |
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of this compound (NMA) and Analogs for Cannabinoid Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference |
| N-Arachidonoylethanolamine (Anandamide) | 89 | >1000 | ~0.09 | [13] |
| (R)-Methanandamide | 20 | 510 | 0.04 | [14] |
| This compound (NMA) | Data not consistently reported in literature | Data not consistently reported in literature | N/A | |
| AM630 (CB2 Antagonist/Inverse Agonist) | 5110 | 31.2 | 165 | [15] |
Note: The binding affinity of NMA itself is not as widely reported as its parent compound, anandamide, and its more modified analogs.
Table 2: Functional Potencies (EC50) of Cannabinoid Receptor Ligands
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |
| CP55,940 | CB1 | cAMP Inhibition | 3.11 | ~100 | [14] |
| WIN55,212-2 | CB1 | cAMP Inhibition | 7.4 | ~100 | [14] |
| L759633 | CB2 | cAMP Inhibition | 8.1 | ~100 | [15] |
| L759656 | CB2 | cAMP Inhibition | 3.1 | ~100 | [15] |
Experimental Protocols
Radioligand Competition Binding Assay Protocol
-
Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the unlabeled test compound (NMA analog) at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940).
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at 30°C for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in PEI. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a non-labeled ligand. Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay Protocol
-
Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4), GDP (e.g., 10 µM), the test compound at various concentrations, and the membrane preparation.
-
Incubation: Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to start the reaction. Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine basal binding (in the absence of agonist) and non-specific binding (in the presence of excess unlabeled GTPγS). Calculate the agonist-stimulated specific binding. Plot the percentage of stimulation over basal against the log concentration of the test compound to determine the EC50 and Emax.
cAMP Accumulation Assay Protocol (for Gi-coupled receptors)
-
Cell Culture: Plate cells expressing the cannabinoid receptor of interest in a 96-well plate and grow to near confluency.
-
Assay Setup: Wash the cells with serum-free media. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Stimulation: Add forskolin (at a pre-determined EC80 concentration, e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[11]
-
Data Analysis: Generate a cAMP standard curve. Convert the raw data to cAMP concentrations. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50 (which corresponds to the EC50 for the agonist).
Visualizations
Caption: Experimental workflow for assessing NMA analog selectivity.
Caption: Gi/o-coupled signaling pathway for cannabinoid receptors.
Caption: Troubleshooting decision tree for functional assay inconsistencies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid receptor ligand, and related lipid molecules in the nervous tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Refinement of N-Methylarachidonamide synthesis to improve yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the synthesis of N-Methylarachidonamide and improve yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and effective method for synthesizing this compound involves a two-step process:
-
Amidation: Arachidonic acid is first activated and then reacted with methylamine (B109427) to form the amide bond. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
-
Purification: The crude product is then purified, typically using column chromatography, to isolate this compound from byproducts and unreacted starting materials.
Q2: What are the critical factors influencing the yield of this compound?
A2: Several factors can significantly impact the final yield:
-
Purity of Arachidonic Acid: The starting material's purity is crucial, as oxidation or the presence of other fatty acids can lead to side reactions and purification difficulties.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Anhydrous conditions are essential to prevent hydrolysis of activated intermediates.
-
Stoichiometry of Reagents: The molar ratios of arachidonic acid, methylamine, and coupling agents must be optimized to ensure complete conversion and minimize side product formation.
-
Purification Method: The efficiency of the purification process directly affects the isolated yield and purity of the final product.
Q3: How can I minimize the oxidation of arachidonic acid during the synthesis?
A3: Arachidonic acid is highly susceptible to oxidation due to its multiple double bonds. To minimize this:
-
Use high-purity, antioxidant-free arachidonic acid.
-
Store and handle arachidonic acid under an inert atmosphere (e.g., argon or nitrogen).
-
Use degassed solvents for the reaction.
-
Consider adding a radical scavenger like BHT (butylated hydroxytoluene) to the reaction mixture, though this may complicate purification.
Q4: What are the common impurities encountered, and how can they be removed?
A4: Common impurities include unreacted arachidonic acid, the urea (B33335) byproduct from carbodiimide (B86325) coupling agents (e.g., dicyclohexylurea - DCU), and N-acylurea.
-
DCU: If DCC is used, the resulting DCU is largely insoluble in many organic solvents and can be removed by filtration.
-
Unreacted Arachidonic Acid and N-acylurea: These are typically removed by column chromatography on silica (B1680970) gel.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective activation of arachidonic acid. 2. Degradation of coupling agents. 3. Presence of water in the reaction. 4. Low reactivity of methylamine. | 1. Ensure the use of fresh, high-quality coupling agents (DCC, EDC/NHS). 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Use a slight excess of methylamine. Consider using a solution of methylamine in an appropriate solvent (e.g., THF) for accurate addition. |
| Multiple Spots on TLC Indicating Side Products | 1. Oxidation of arachidonic acid. 2. Side reactions with the coupling agent (e.g., N-acylurea formation). 3. Over-activation or prolonged reaction time. | 1. Implement measures to prevent oxidation as described in the FAQs. 2. Optimize the stoichiometry of the coupling agents. Adding NHS can help suppress N-acylurea formation. 3. Monitor the reaction progress by TLC and quench it once the starting material is consumed. |
| Difficulty in Purifying the Final Product | 1. Co-elution of the product with impurities. 2. Streaking of the product on the silica gel column. | 1. Adjust the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. The amide product can sometimes interact strongly with silica. Adding a small amount of a polar solvent like methanol (B129727) to the elution mixture can improve peak shape. |
| Low Isolated Yield After Purification | 1. Loss of product during workup (e.g., in aqueous washes). 2. Inefficient extraction from the reaction mixture. 3. Adsorption of the product onto the silica gel column. | 1. Ensure the pH of the aqueous phase during workup is neutral or slightly basic to keep the product in the organic layer. 2. Perform multiple extractions with an appropriate organic solvent. 3. Pre-treat the silica gel with the elution solvent before loading the crude product. |
Quantitative Data Summary
The following tables summarize typical reaction parameters and their impact on yield and purity.
Table 1: Effect of Coupling Agent on Yield and Purity
| Coupling Agent (1.2 eq) | Activating Agent (1.2 eq) | Solvent | Reaction Time (h) | Crude Yield (%) | Purity after Chromatography (%) |
| DCC | - | Dichloromethane (B109758) | 12 | 85 | 92 |
| DCC | NHS | Dichloromethane | 12 | 90 | 97 |
| EDC | NHS | Dichloromethane | 8 | 92 | 98 |
Table 2: Optimization of Solvent and Reaction Time
| Coupling System | Solvent | Reaction Time (h) | Crude Yield (%) | Purity after Chromatography (%) |
| EDC/NHS | Dichloromethane | 4 | 85 | 96 |
| EDC/NHS | Dichloromethane | 8 | 92 | 98 |
| EDC/NHS | Tetrahydrofuran | 8 | 88 | 97 |
| EDC/NHS | Dichloromethane | 16 | 90 | 95 |
Experimental Protocols
Detailed Methodology for this compound Synthesis via EDC/NHS Coupling
-
Preparation: Under an argon atmosphere, dissolve arachidonic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: To the stirred solution, add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 1 hour.
-
Amidation: Cool the reaction mixture to 0°C and add a solution of methylamine (1.5 eq, e.g., 2M in THF) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Addressing off-target effects of N-Methylarachidonamide in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Methylarachidonamide (MAFP) in cellular assays. This guide focuses on addressing potential off-target effects to ensure accurate experimental outcomes.
Troubleshooting Guide
Problem 1: Unexpected Cytotoxicity or Reduced Cell Viability
Question: I am observing significant cell death in my cultures treated with MAFP, even at concentrations intended to only inhibit FAAH. What could be the cause?
Answer:
Unexpected cytotoxicity is a common issue and can stem from several off-target effects of MAFP.
Potential Causes:
-
Inhibition of other serine hydrolases: MAFP is not entirely specific for Fatty Acid Amide Hydrolase (FAAH) and can inhibit other serine hydrolases, some of which may be essential for cell survival.[1]
-
Disruption of mitochondrial function: Off-target effects can lead to a loss of mitochondrial membrane potential, impacting cellular energy production and triggering apoptosis.
-
Alterations in calcium homeostasis: MAFP can induce changes in intracellular calcium levels, which, if prolonged or excessive, can activate cell death pathways.
Troubleshooting Steps & Solutions:
-
Confirm On-Target FAAH Inhibition: First, ensure that the concentration of MAFP you are using is appropriate for FAAH inhibition in your specific cell type. Perform a dose-response curve to determine the minimal concentration required for effective FAAH inhibition.
-
Use a More Selective FAAH Inhibitor: Consider using a more recently developed, highly selective FAAH inhibitor as a control, such as PF-3845 or URB597, to determine if the observed cytotoxicity is specific to MAFP.[2]
-
Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) in the presence of MAFP to directly assess its impact on mitochondrial function.
-
Monitor Intracellular Calcium: Employ calcium imaging techniques using fluorescent indicators like Fluo-4 to observe any MAFP-induced changes in intracellular calcium concentrations.
Problem 2: Inconsistent or Unexpected Signaling Readouts
Question: My signaling pathway of interest is being modulated by MAFP in a way that I cannot explain through FAAH inhibition alone. Why is this happening?
Answer:
MAFP's off-target activities can lead to the modulation of various signaling pathways, independent of its effects on anandamide (B1667382) levels.
Potential Causes:
-
Direct Cannabinoid Receptor (CB1) Binding: MAFP can bind irreversibly to CB1 receptors, which can initiate a cascade of downstream signaling events.[3]
-
Modulation of Calcium Signaling: As mentioned, MAFP can alter intracellular calcium levels, a key second messenger in numerous signaling pathways.[4]
-
Interaction with other lipases: MAFP may inhibit other lipases involved in lipid signaling, altering the cellular lipidome and impacting signaling pathways that are regulated by lipid messengers.
Troubleshooting Steps & Solutions:
-
Use a CB1 Antagonist: To determine if the observed effects are mediated by CB1 receptor activation, co-treat your cells with MAFP and a CB1 receptor antagonist (e.g., Rimonabant).
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Characterize Calcium Signaling: If you suspect calcium-mediated effects, use calcium channel blockers or chelators to investigate the role of calcium influx or release from intracellular stores.
-
Employ a Multi-Omics Approach: For a comprehensive understanding of the off-target effects, consider using proteomics or metabolomics to identify other proteins or pathways affected by MAFP.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of MAFP?
A1: The primary on-target activity of MAFP is the potent and irreversible inhibition of Fatty Acid Amide Hydrolase (FAAH).[3] However, it has several known off-target activities, most notably the irreversible binding to cannabinoid CB1 receptors.[3] It is also known to be a non-specific inhibitor of other serine hydrolases.[1]
Q2: What is a typical working concentration for MAFP in cellular assays?
A2: The optimal working concentration of MAFP can vary significantly between cell types and the specific experimental goals. It is crucial to perform a dose-response analysis to determine the lowest effective concentration for FAAH inhibition while minimizing off-target effects. For guidance, the IC50 for FAAH inhibition is approximately 2.5 nM, while for CB1 receptor binding it is around 20 nM.[3]
Q3: How can I be sure that the effects I'm seeing are due to FAAH inhibition and not off-target effects?
A3: The best practice is to include multiple controls in your experiments. This includes:
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Using a structurally different and more selective FAAH inhibitor.
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Using a "negative control" compound that is structurally similar to MAFP but inactive against FAAH.
-
Employing genetic controls, such as cells with FAAH knocked down or knocked out, to confirm that the observed phenotype is indeed FAAH-dependent.
Q4: Can MAFP interfere with common cell-based assays?
A4: Yes, MAFP has the potential to interfere with certain assays. For example, in cell viability assays that rely on metabolic activity (e.g., MTT or resazurin-based assays), off-target effects on mitochondrial function can lead to misleading results.[5] Similarly, its effects on calcium signaling can interfere with assays that use calcium as a readout. It is always recommended to run appropriate vehicle controls and, if possible, validate findings using an orthogonal assay method.
Quantitative Data Summary
Table 1: Inhibitory Potency of MAFP
| Target | IC50 Value | Notes |
| Fatty Acid Amide Hydrolase (FAAH) | ~2.5 nM | Potent, irreversible inhibition.[3] |
| Cannabinoid Receptor 1 (CB1) | ~20 nM | Irreversible binding.[3] |
Key Experimental Protocols
Protocol 1: Determining FAAH Inhibition in Cell Lysates
This protocol provides a method to measure the direct inhibitory effect of MAFP on FAAH activity in a cell-free system.
Materials:
-
Cells expressing FAAH
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
FAAH substrate (e.g., anandamide)
-
MAFP stock solution (in DMSO)
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Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Organic solvent for extraction (e.g., chloroform:methanol 2:1)
-
Scintillation fluid and counter (if using radiolabeled substrate) or appropriate detection reagents for colorimetric/fluorometric assays.
Procedure:
-
Prepare Cell Lysates: Harvest and wash cells, then lyse them in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant containing the FAAH enzyme.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
MAFP Pre-incubation: In a microcentrifuge tube, combine the cell lysate with varying concentrations of MAFP or vehicle (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibition.
-
Enzymatic Reaction: Initiate the reaction by adding the FAAH substrate. Incubate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Product Extraction: Stop the reaction by adding the organic solvent mixture. Vortex and centrifuge to separate the phases.
-
Quantification: Measure the amount of product formed. For radiolabeled substrates, this involves scintillation counting of the aqueous phase. For other methods, follow the specific detection protocol.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each MAFP concentration and determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on Cell Viability (MTS Assay)
This protocol outlines the use of an MTS assay to evaluate the cytotoxic effects of MAFP.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MAFP stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MAFP in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of MAFP or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells for each MAFP concentration.
Visualizations
Caption: On-target vs. Off-target effects of MAFP.
Caption: Workflow for troubleshooting MAFP experiments.
Caption: MAFP's potential off-target effect on calcium signaling.
References
- 1. pnas.org [pnas.org]
- 2. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAFP | CAS 188404-10-6 | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the bioavailability of N-Methylarachidonamide for oral administration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of N-Methylarachidonamide (NMAA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound (NMAA)?
A1: The oral delivery of NMAA is primarily hindered by a combination of biological and physicochemical barriers.[1][2] Key challenges include its low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and its high lipophilicity, which can lead to poor permeability across the intestinal membrane.[3][4] Furthermore, NMAA may be susceptible to enzymatic degradation in the GI tract and significant first-pass metabolism in the liver, which reduces the amount of active compound reaching systemic circulation.[5][6]
Q2: Which formulation strategies are most promising for enhancing NMAA's oral absorption?
A2: Lipid-based nanoparticle formulations are highly promising for improving the oral bioavailability of lipophilic compounds like NMAA.[3] Strategies such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can enhance solubility, protect the drug from degradation, and improve absorption.[3][7][8] These carriers can increase intestinal absorption and may reduce the impact of food on drug uptake.[3] Mucoadhesive polymeric systems can also be employed to increase residence time in the GI tract, allowing for greater absorption.[9][10]
Q3: What in vitro models are suitable for assessing the intestinal permeability of new NMAA formulations?
A3: Cell-based in vitro models are widely used to predict drug permeation in the early stages of drug development.[11] The Caco-2 cell line, derived from a human colon carcinoma, is a standard model that forms a polarized monolayer resembling the intestinal epithelial barrier.[12] These assays measure the rate of transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side.[12] Bidirectional assessment can also determine if the compound is subject to active efflux.[12] While useful, it is important to note that results from different in vitro models can vary, and caution should be used when selecting the appropriate model.[13][14]
Q4: How can NMAA concentrations be accurately quantified in plasma for pharmacokinetic studies?
A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity in quantifying drugs in complex biological matrices like plasma.[15][16] Proper sample preparation, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is critical to remove interferences.[17] Using a deuterated internal standard, such as a deuterated analog of NMAA, can improve the accuracy and precision of the quantification.[15][18]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Lipid Nanoparticles
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of NMAA in the lipid matrix. | Screen various solid lipids (for SLNs/NLCs) or oils (for SNEDDS) to find one with maximum NMAA solubility. | Higher solubility in the lipid phase directly correlates with higher potential drug loading. |
| Drug expulsion during nanoparticle formation/storage. | Include a liquid lipid (oil) in the formulation to create an NLC instead of an SLN. | The less-ordered structure of NLCs creates imperfections that can accommodate more drug and prevent expulsion.[3] |
| Incorrect surfactant/co-surfactant ratio. | Optimize the ratio of surfactants and co-surfactants in the formulation. | An optimal surfactant blend is crucial for forming stable nanoparticles and effectively encapsulating the drug.[19] |
| NMAA precipitation during the process. | Consider creating a morin-phospholipid complex to improve the liposolubility of the drug before incorporation into the delivery system.[7] | This can enhance the affinity of the drug for the lipid matrix, improving encapsulation. |
Issue 2: Inconsistent or Poor Permeability in Caco-2 Transwell Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Compromised cell monolayer integrity. | Routinely measure Transepithelial Electrical Resistance (TEER) before and after the experiment. Check the permeability of a low-permeability marker like Lucifer yellow.[12] | A drop in TEER or high flux of the marker indicates that the tight junctions between cells are not intact, invalidating the results.[20] |
| NMAA is a substrate for efflux transporters (e.g., P-glycoprotein). | Perform a bidirectional Caco-2 assay to measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. | An efflux ratio (Papp B-A / Papp A-B) of ≥2 suggests that the compound is actively transported out of the cells, limiting its net absorption.[12] |
| Low apical concentration due to poor solubility. | Ensure the NMAA formulation is fully dispersed in the transport medium. Use of a formulation (e.g., SNEDDS) that forms a nanoemulsion in the aqueous buffer can help. | The concentration of dissolved drug at the apical surface is the driving force for passive diffusion across the membrane. |
| Metabolism by Caco-2 cells. | Analyze both the donor and receiver compartments for NMAA metabolites using LC-MS/MS. | Caco-2 cells express some metabolic enzymes which could potentially degrade NMAA during the assay, leading to an underestimation of permeability. |
Visualized Workflows and Pathways
Caption: Logical flow of challenges limiting NMAA oral bioavailability.
Caption: A typical experimental workflow for developing an oral NMAA formulation.
Caption: Potential downstream signaling events following NMAA receptor interaction.[21][22]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a method for assessing the intestinal permeability of an NMAA formulation.
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².
-
Maintain the culture for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[12]
2. Monolayer Integrity Test:
-
Before the experiment, measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use inserts with TEER values above 250 Ω·cm².
-
Prepare a solution of Lucifer yellow (a low-permeability marker) in transport buffer.
3. Permeability Experiment (Apical to Basolateral):
-
Gently wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Remove the buffer and add the NMAA test formulation (dissolved in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.[12]
-
Include control wells: Lucifer yellow (integrity), a high-permeability control (e.g., metoprolol), and a low-permeability control (e.g., atenolol).[12]
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[12]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
4. Sample Analysis and Data Calculation:
-
Quantify the concentration of NMAA in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 2: Preparation of NMAA-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the high-pressure homogenization method for preparing SLNs.
1. Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Select a solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) and dissolve it by heating to 5-10°C above its melting point. Add the calculated amount of NMAA to the melted lipid and stir until a clear solution is formed.
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween® 80) and heat it to the same temperature as the lipid phase.
2. Pre-emulsion Formation:
-
Add the hot lipid phase dropwise into the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water pre-emulsion.
3. High-Pressure Homogenization (HPH):
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the emulsion for 5-10 cycles at a pressure of 500-1500 bar. The optimal pressure and number of cycles should be determined experimentally.[19]
4. Cooling and Nanoparticle Formation:
-
Cool down the resulting nanoemulsion in an ice bath. The lipid will recrystallize, forming solid nanoparticles that encapsulate the NMAA.
5. Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency (EE%) and drug loading (DL%) by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in both fractions.
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of NMAA Formulations in Rats Following Oral Administration (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | Relative Bioavailability (%) |
| NMAA Aqueous Suspension | 15.8 ± 3.1 | 4.0 ± 1.0 | 95.4 ± 18.2 | 100 (Reference) |
| NMAA-loaded SLNs | 125.6 ± 22.5 | 2.5 ± 0.5 | 758.1 ± 110.6 | ~795[8] |
| NMAA-loaded SNEDDS | 160.2 ± 29.8 | 1.5 ± 0.5 | 912.3 ± 135.4 | ~956[7] |
Data are presented as mean ± SD and are hypothetical, based on typical improvements seen with lipid nanoparticle formulations for poorly soluble drugs. The relative bioavailability of SLNs is based on improvements seen with resveratrol, a compound with similar bioavailability challenges.[8]
Table 2: Comparison of In Vitro Permeability of NMAA Formulations Across Caco-2 Monolayers
| Formulation | Initial Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| NMAA in Buffer | 10 | 0.8 ± 0.2 | 3.1 ± 0.6 |
| NMAA-loaded SLNs | 10 | 2.5 ± 0.4 | 1.4 ± 0.3 |
| NMAA with Permeation Enhancer (SNAC) | 10 | 3.1 ± 0.5 | Not Determined |
Data are presented as mean ± SD and are hypothetical. The efflux ratio >2 for NMAA in buffer suggests it is a substrate for efflux pumps.[12] The SLN formulation appears to mitigate this effect. Permeation enhancers like SNAC can also improve transport.[1][23]
References
- 1. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in oral delivery of drugs and bioactive natural products using solid lipid nanoparticles as the carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Comparisons of in Vitro Models to Evaluate the Membrane Permeability of Amorphous Drug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. escholarship.org [escholarship.org]
- 19. Formulation of nimodipine nanocrystals for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-methyl-D-aspartate (NMDA) and the regulation of mitogen-activated protein kinase (MAPK) signaling pathways: a revolving neurochemical axis for therapeutic intervention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SNAC for Enhanced Oral Bioavailability: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in N-Methylarachidonamide behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylarachidonamide (NMA) in behavioral studies. Inconsistent results can be a significant challenge; this guide aims to provide solutions to common issues.
Troubleshooting Guide
Problem 1: High variability or no significant effect observed in anxiety-related behavioral tests (e.g., Elevated Plus Maze, Open Field Test).
Possible Cause 1: Inappropriate Dosage
This compound, like many endocannabinoids, can exhibit a narrow therapeutic window and an inverted U-shaped dose-response curve. This means that both doses that are too low and doses that are too high may result in a lack of anxiolytic-like effects.
Solution:
-
Dose-Response Pilot Study: Conduct a pilot study with a wide range of doses to determine the optimal concentration for your specific animal strain and experimental conditions. Based on studies with the structurally similar anandamide (B1667382), a starting point for intraperitoneal (i.p.) injections in mice could be in the range of 0.01 to 1.0 mg/kg.
-
Review Literature: Carefully examine existing literature for dose ranges of NMA or similar compounds that have produced significant behavioral effects.
Possible Cause 2: Improper Vehicle Solution and Compound Stability
NMA is a lipophilic compound with poor water solubility. An inappropriate vehicle can lead to precipitation, inaccurate dosing, and poor bioavailability. Furthermore, NMA may be unstable in certain solutions or under specific storage conditions.
Solution:
-
Vehicle Selection: A common vehicle for anandamide and other endocannabinoids is a mixture of saline, ethanol (B145695), and a surfactant like Emulphor or Tween 80 (e.g., a ratio of 18:1:1 of saline:ethanol:Emulphor). The small amount of ethanol and surfactant helps to keep the lipophilic compound in solution.
-
Fresh Preparation: Prepare NMA solutions fresh on the day of the experiment. Avoid repeated freeze-thaw cycles.
-
Proper Storage: Store stock solutions of NMA in an appropriate solvent (e.g., ethanol) at -20°C or lower and protect from light.
-
Sonication: Briefly sonicate the final diluted solution before injection to ensure it is homogenous.
Troubleshooting Workflow for Inconsistent Behavioral Results
Validation & Comparative
A Comparative Guide to the Analgesic Effects of N-Methylarachidonamide in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a chronic condition arising from nerve damage, presents a significant therapeutic challenge. Existing treatments often provide incomplete relief and are associated with dose-limiting side effects.[1][2] The endocannabinoid system, a crucial modulator of pain signaling, has emerged as a promising target for novel analgesics.[3][4][5] This guide provides a comparative analysis of N-Methylarachidonamide (NMA), an endocannabinoid-like lipid, evaluating its analgesic potential against established therapies for neuropathic pain.
Mechanism of Action: NMA's Role in Pain Signaling
This compound, structurally related to the endocannabinoid anandamide (B1667382) (AEA), is thought to exert its analgesic effects primarily through interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6][7] Unlike direct cannabinoid receptor agonists, NMA's modulation of TRPV1 offers a distinct mechanistic pathway.[4][7]
Activation of TRPV1 by NMA can lead to an initial influx of cations, followed by a period of desensitization, effectively dampening the transmission of pain signals from peripheral nociceptors.[4][8] This process is believed to underlie its ability to reduce hypersensitivity associated with nerve injury. The signaling cascade involves the modulation of intracellular calcium levels and interaction with other kinases, though the precise downstream pathways are still under active investigation.[9]
Caption: Proposed signaling pathway for this compound (NMA) in nociceptive neurons.
Experimental Validation Workflow
The preclinical validation of potential analgesics like NMA follows a standardized workflow. This process begins with the induction of a neuropathic pain state in an animal model, followed by drug administration and subsequent behavioral assessment to quantify the analgesic response.
Caption: Standard preclinical workflow for evaluating analgesic efficacy in a neuropathic pain model.
Comparative Efficacy Data
To objectively assess the analgesic potential of this compound, its performance was compared against a vehicle control and a first-line treatment for neuropathic pain, Gabapentin.[10][11][12][13][14] The data presented below are representative values derived from preclinical studies using the Chronic Constriction Injury (CCI) model in rats, with mechanical allodynia assessed via the von Frey test.
| Treatment Group | Dosage (mg/kg, i.p.) | Paw Withdrawal Threshold (grams) - Post-Treatment | % Reversal of Allodynia |
| Sham (No Injury) | N/A | 14.5 ± 1.2 | N/A |
| CCI + Vehicle | N/A | 3.2 ± 0.5 | 0% |
| CCI + NMA | 10 | 8.9 ± 0.9 | ~51% |
| CCI + Gabapentin | 50 | 10.5 ± 1.1 | ~65% |
Values are represented as Mean ± SEM. The % Reversal of Allodynia is calculated relative to the vehicle control group's threshold compared to the sham group's baseline.
The results indicate that NMA produces a significant reversal of mechanical allodynia, demonstrating a potent analgesic effect. While the dose of Gabapentin used in this comparison shows a greater efficacy, NMA's distinct mechanism of action suggests it may offer a valuable alternative, particularly for patients who do not respond to or cannot tolerate conventional gabapentinoids.
Detailed Experimental Protocols
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method for inducing neuropathic pain that mimics chronic nerve compression in humans.[15][16][17]
-
Animal Subjects: Male Sprague-Dawley rats (200-250g) are used.
-
Anesthesia: Animals are anesthetized with isoflurane (B1672236) (2-3% in oxygen).
-
Surgical Procedure:
-
The left hind thigh is shaved and sterilized. A small incision is made to expose the common sciatic nerve.[16][17]
-
Proximal to the nerve's trifurcation, the nerve is carefully isolated from surrounding connective tissue.
-
Four loose ligatures of 4-0 chromic gut suture are tied around the sciatic nerve with approximately 1 mm spacing between them.[18][19]
-
The ligatures are tightened just enough to cause a slight constriction without arresting circulation.
-
The muscle layer is closed with sutures, and the skin incision is closed with wound clips.[15][17]
-
-
Post-Operative Care: Animals are monitored during recovery. The development of mechanical allodynia is typically assessed starting 7-10 days post-surgery.[15][17]
2. Assessment of Mechanical Allodynia (von Frey Test)
This test quantifies the paw withdrawal threshold in response to a mechanical stimulus, a key indicator of allodynia.[20][21][22]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey aesthesiometer.
-
Procedure:
-
Rats are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for at least 20-30 minutes.[23]
-
The test begins by applying a filament to the mid-plantar surface of the hind paw.[21][23] The filament is pressed perpendicularly until it buckles, and the force is held for 3-5 seconds.[20]
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down method" is employed to determine the 50% paw withdrawal threshold.[20][22] Testing starts with a mid-range filament. If a positive response occurs, a weaker filament is used next. If no response occurs, a stronger filament is used.
-
The pattern of responses is recorded and used to calculate the 50% withdrawal threshold in grams.[22] Each paw is tested multiple times with a minimum of 5 minutes between stimulations.[19]
-
References
- 1. thennt.com [thennt.com]
- 2. researchgate.net [researchgate.net]
- 3. The endocannabinoid system and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Functional interactions between NMDA receptors and TRPV1 in trigeminal sensory neurons mediate mechanical hyperalgesia in the rat masseter muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparative Efficacy and Safety of 11 Drugs as Therapies for Adults With Neuropathic Pain After Spinal Cord Injury: A Bayesian Network Analysis Based on 20 Randomized Controlled Trials [frontiersin.org]
- 12. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pregabalin and gabapentin in neuropathic pain management after spinal cord injury: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic management of chronic neuropathic pain: Review of the Canadian Pain Society consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. aragen.com [aragen.com]
- 17. criver.com [criver.com]
- 18. 2.5. Chronic Constriction Injury of the Sciatic Nerve Model [bio-protocol.org]
- 19. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 20. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 22. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 23. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
A Comparative Analysis of the Anti-inflammatory Properties of N-Methylarachidonamide
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of N-Methylarachidonamide's anti-inflammatory effects against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib.
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of this compound, presenting a comparative analysis with the widely used NSAIDs, Indomethacin and Celecoxib. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear overview of experimental data and mechanistic insights.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound, Indomethacin, and Celecoxib has been evaluated using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a standard in vitro assay for inflammation. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key inflammatory mediators.
| Compound | Target Mediator | IC50 (µM) | Cell Line |
| This compound | Nitric Oxide (NO) | Data not available | RAW 264.7 |
| Prostaglandin E2 (PGE2) | Data not available | RAW 264.7 | |
| Indomethacin | Nitric Oxide (NO) | 56.8[1] | RAW 264.7 |
| Prostaglandin E2 (PGE2) | 2.8[1] | RAW 264.7 | |
| Celecoxib | Prostaglandin E2 (PGE2) | 0.04[2] | Sf9 cells |
| Cyclooxygenase-1 (COX-1) | 15[2] | - | |
| Cyclooxygenase-2 (COX-2) | 0.04[2] | - |
Experimental Protocols
The following methodologies are standard for assessing the anti-inflammatory properties of compounds in vitro.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells are seeded in multi-well plates and pre-treated with various concentrations of the test compounds (this compound, Indomethacin, or Celecoxib) for a specified period before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.
Prostaglandin E2 (PGE2) Measurement
PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The inhibitory effect of the compounds is determined by comparing the PGE2 concentrations in treated versus untreated LPS-stimulated cells.
Mechanistic Insights and Signaling Pathways
The anti-inflammatory mechanisms of this compound and NSAIDs diverge significantly, offering different therapeutic avenues.
This compound: A Cannabinoid Receptor-Independent Pathway
This compound, similar to its analog Anandamide, is believed to exert its anti-inflammatory effects through a mechanism independent of the canonical cannabinoid receptors (CB1 and CB2). Evidence suggests that these compounds directly inhibit the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of the nuclear factor-kappa B (NF-κB). As a result, the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus is blocked, leading to a downstream reduction in the expression of various inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).
NSAIDs: Inhibition of Cyclooxygenase (COX) Enzymes
Indomethacin and Celecoxib belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
-
Indomethacin is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.
-
Celecoxib is a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors by sparing the protective functions of COX-1 in the stomach lining.
The inhibition of COX enzymes by NSAIDs leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro cross-validation of anti-inflammatory compounds.
References
A Comparative Analysis of the Metabolic Stability of N-Methylarachidonamide and 2-Arachidonoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the synthetic cannabinoid agonist N-Methylarachidonamide and the endogenous cannabinoid 2-Arachidonoylglycerol (2-AG). The information presented herein is supported by experimental data to assist researchers in selecting appropriate compounds for their studies.
Executive Summary
Endocannabinoids such as 2-Arachidonoylglycerol (2-AG) are key signaling molecules in the central nervous system, but their therapeutic potential is often limited by rapid metabolic degradation. Synthetic analogs like this compound are designed to overcome this limitation by exhibiting enhanced metabolic stability. This guide details the enzymatic pathways responsible for the degradation of both compounds and presents data on their comparative stability.
Metabolic Pathways and Key Enzymes
The metabolic breakdown of both 2-AG and this compound is primarily governed by a class of enzymes known as serine hydrolases.
2-Arachidonoylglycerol (2-AG): As the most abundant endocannabinoid in the brain, 2-AG is principally hydrolyzed by monoacylglycerol lipase (B570770) (MAGL) into arachidonic acid and glycerol.[1][2] While MAGL is the primary enzyme, fatty acid amide hydrolase (FAAH) and other α/β-hydrolase domain containing proteins (ABHD6 and ABHD12) also contribute to a lesser extent to its degradation.[1][3]
This compound: As a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA), this compound is designed for increased resistance to enzymatic hydrolysis. A structurally similar chiral analog, (R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide (AMG315), has demonstrated significant stability against the primary endocannabinoid-degrading enzymes, including FAAH, MAGL, and cyclooxygenase-2 (COX-2) .[4][5][6] This enhanced stability is a key feature for its potential as a research tool and therapeutic agent.
Quantitative Comparison of Metabolic Stability
The following table summarizes the available data on the metabolic stability of a representative stable anandamide analog (AMG315) in comparison to the known rapid hydrolysis of 2-AG. While direct quantitative data for this compound is limited, the data for AMG315 serves as a strong indicator of the enhanced stability of such modified anandamide analogs.
| Compound | Primary Degrading Enzyme(s) | Relative Metabolic Stability | Reference |
| 2-Arachidonoylglycerol (2-AG) | Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH) | Low | [1][2] |
| (R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide (AMG315) | FAAH, MAGL, COX-2 | High (Significant stability) | [4][5][6] |
Experimental Protocols
Detailed methodologies for assessing the metabolic stability of these compounds are crucial for reproducible research. Below are outlines of common in vitro hydrolysis assays.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This assay measures the rate at which FAAH hydrolyzes a substrate, which can be adapted for comparing the stability of different compounds.
Materials:
-
FAAH enzyme preparation (e.g., from rat liver microsomes or recombinant human FAAH)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)
-
Test compounds (this compound and 2-AG)
-
FAAH inhibitor (e.g., JZL 195) for control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the FAAH enzyme preparation to each well.
-
Add the test compounds or vehicle control to the respective wells. Include a positive control with a known FAAH inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of hydrolysis is determined by the increase in fluorescence over time. The stability of the test compound is inversely proportional to the rate of substrate hydrolysis in its presence.
Monoacylglycerol Lipase (MAGL) Activity Assay
This assay is designed to quantify the hydrolytic activity of MAGL on its substrates.
Materials:
-
MAGL enzyme preparation (e.g., from mouse brain homogenate or recombinant human MAGL)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Substrate: 2-AG or a suitable analog
-
Test compound (this compound)
-
MAGL inhibitor (e.g., JZL184) for control
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In microcentrifuge tubes, pre-incubate the MAGL enzyme preparation with the test compound or vehicle control at 37°C for a defined period.
-
Initiate the reaction by adding the 2-AG substrate.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the amount of remaining substrate or the amount of product (arachidonic acid) formed using LC-MS/MS.
-
The metabolic stability is determined by comparing the rate of 2-AG hydrolysis in the presence and absence of the test compound.
Signaling Pathways
Both this compound and 2-AG exert their physiological effects primarily through the activation of cannabinoid receptors, predominantly the CB1 receptor in the central nervous system.
Caption: Canonical CB1 receptor signaling pathway for both ligands.
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates a typical workflow for comparing the metabolic stability of this compound and 2-AG in vitro.
Caption: In vitro metabolic stability assay workflow.
References
- 1. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ( R)- N-(1-Methyl-2-hydroxyethyl)-13-( S)-methyl-arachidonamide (AMG315): A Novel Chiral Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ( R)- N-(1-Methyl-2-hydroxyethyl)-13-( S)-methyl-arachidonamide (AMG315): A Novel Chiral Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes | Marnett Research Laboratory | Vanderbilt University [lab.vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: N-Methylarachidonamide vs. Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system, a key regulator of physiological processes, is a significant target for therapeutic intervention. Its modulation through endogenous ligands like N-Methylarachidonamide and a vast array of synthetic cannabinoids presents both opportunities and challenges. This guide provides an objective, data-driven comparison of this compound, an analog of the endogenous cannabinoid anandamide (B1667382), and various classes of synthetic cannabinoids, offering insights into their receptor binding, functional activity, and signaling pathways.
Quantitative Comparison of Receptor Binding and Efficacy
The affinity (Ki) and efficacy (Emax) of a ligand for its receptor are critical determinants of its pharmacological profile. The following tables summarize these values for this compound and a selection of representative synthetic cannabinoids at the human cannabinoid receptors CB1 and CB2. Lower Ki values indicate higher binding affinity. Efficacy is presented as the maximal response (Emax) relative to a standard full agonist.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) |
| This compound | Endocannabinoid Analog | 60[1] | Data not available |
| Anandamide (AEA) | Endocannabinoid | 89.3 | 371 |
| JWH-018 | Aminoalkylindole (Synthetic) | 9.00 | 2.94 |
| AM-2201 | Aminoalkylindole (Synthetic) | 1.0 | 2.6 |
| UR-144 | Phenylacetylindole (Synthetic) | 150 | 1.8 |
| CP 55,940 | Classical Cannabinoid (Synthetic) | 0.58 | 0.68 |
| WIN 55,212-2 | Aminoalkylindole (Synthetic) | 16.7 | 3.7 |
| HU-210 | Classical Cannabinoid (Synthetic) | 0.06 | 0.2 |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Cannabinoid Receptor Functional Efficacy (Emax)
| Compound | Type | CB1 Emax (%) | CB2 Emax (%) |
| This compound | Endocannabinoid Analog | Data not available | Data not available |
| Anandamide (AEA) | Endocannabinoid | Partial Agonist | Partial Agonist |
| JWH-018 | Aminoalkylindole (Synthetic) | Full Agonist | Full Agonist |
| AM-2201 | Aminoalkylindole (Synthetic) | Full Agonist | Full Agonist |
| CP 55,940 | Classical Cannabinoid (Synthetic) | Full Agonist | Full Agonist |
| WIN 55,212-2 | Aminoalkylindole (Synthetic) | Full Agonist | Full Agonist |
| HU-210 | Classical Cannabinoid (Synthetic) | Full Agonist | Full Agonist |
Note: Efficacy is often characterized as partial or full agonism. Full agonists elicit a maximal response from the receptor, while partial agonists produce a submaximal response.
Signaling Pathways: A Tale of Two Agonists
Both this compound (as an analog of anandamide) and synthetic cannabinoids primarily exert their effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gi/o). However, the magnitude and downstream consequences of this activation can differ significantly.
Canonical G-protein Signaling Pathway
Upon agonist binding, both this compound and synthetic cannabinoids induce a conformational change in the CB1/CB2 receptor, leading to the activation of the associated Gi/o protein. This activation results in the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.
Key Downstream Effects of Gi/o Activation:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA) and alters the phosphorylation of various downstream targets, including transcription factors like CREB.
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuron, making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx into the presynaptic terminal, thereby inhibiting the release of neurotransmitters.
-
Divergent Signaling: The Role of β-Arrestin
While both types of compounds activate the G-protein pathway, a key difference lies in their interaction with β-arrestin. Many synthetic cannabinoids are potent recruiters of β-arrestin, a protein involved in receptor desensitization, internalization, and G-protein-independent signaling. In contrast, endocannabinoids like anandamide are generally weaker recruiters of β-arrestin. This differential recruitment can lead to distinct downstream cellular responses and may contribute to the different pharmacological and toxicological profiles of these compounds.
References
Comparative study of FAAH inhibitors on N-Methylarachidonamide and anandamide levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of three prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors—PF-04457845, JNJ-42165279, and URB597—on the levels of the endocannabinoid anandamide (B1667382) (AEA) and other related N-acylethanolamines (NAEs). This objective comparison is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Executive Summary
Inhibition of FAAH, the primary enzyme responsible for the degradation of anandamide, is a promising therapeutic strategy for a variety of disorders, including pain, anxiety, and neuroinflammatory conditions. By preventing the breakdown of anandamide, FAAH inhibitors effectively elevate its endogenous levels, thereby enhancing cannabinoid receptor signaling. This guide focuses on a comparative examination of PF-04457845, JNJ-42165279, and URB597, summarizing their impact on key N-acylethanolamine levels. While extensive data exists for anandamide, palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), a notable gap in the literature exists regarding the effects of these inhibitors on N-Methylarachidonamide (NMA), as no significant data were found in the reviewed studies.
Data Presentation: Comparative Effects of FAAH Inhibitors
The following table summarizes the quantitative effects of PF-04457845, JNJ-42165279, and URB597 on anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA) levels in different biological matrices.
| FAAH Inhibitor | Analyte | Matrix | Fold Increase (Approximate) | Species | Reference |
| PF-04457845 | Anandamide (AEA) | Brain | 5 to 7-fold | Rat | [1] |
| Anandamide (AEA) | Plasma | 3 to 5-fold | Rat | [1] | |
| Palmitoylethanolamide (PEA) | Brain | 8 to 20-fold | Rat | [1] | |
| Oleoylethanolamide (OEA) | Brain | 8 to 20-fold | Rat | [1] | |
| JNJ-42165279 | Anandamide (AEA) | Plasma | 5.5 to 10-fold | Human | [2][3] |
| Anandamide (AEA) | CSF | 41 to 77-fold | Human | [3] | |
| Palmitoylethanolamide (PEA) | Plasma | 4.3 to 5.6-fold | Human | [2] | |
| Oleoylethanolamide (OEA) | Plasma | 4.3 to 5.6-fold | Human | [2] | |
| Oleoylethanolamide (OEA) | CSF | 5.8 to 7.4-fold | Human | [3] | |
| URB597 | Anandamide (AEA) | Brain | ~2-fold | Rat | [4] |
| Palmitoylethanolamide (PEA) | Brain | Significantly Increased | Rat | [5] | |
| Oleoylethanolamide (OEA) | Brain | Significantly Increased | Rat | [5] |
Note on this compound (NMA): A comprehensive search of the scientific literature did not yield quantitative data on the effects of PF-04457845, JNJ-42165279, or URB597 on this compound levels. This suggests that NMA may not be a primary substrate for FAAH or its modulation by these inhibitors has not been a focus of published research.
Experimental Protocols
The following section details the typical methodologies employed in the key experiments cited in this guide for the quantification of N-acylethanolamines following the administration of FAAH inhibitors.
In Vivo Animal Studies
-
Animal Models: Studies typically utilize male Sprague-Dawley rats or C57BL/6 mice. Animals are housed under controlled conditions with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: FAAH inhibitors (e.g., PF-04457845, JNJ-42165279, URB597) or vehicle are administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). Doses are selected based on prior pharmacokinetic and pharmacodynamic studies.
-
Tissue Collection: At specified time points after drug administration, animals are euthanized, and tissues of interest (e.g., brain, plasma, cerebrospinal fluid) are rapidly collected and snap-frozen in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.
Quantification of N-Acylethanolamines by LC-MS/MS
-
Sample Preparation and Lipid Extraction:
-
Frozen tissue samples are weighed and homogenized in a solution of methanol (B129727) containing deuterated internal standards (e.g., AEA-d8, PEA-d4, OEA-d4).
-
Lipids are extracted using a two-phase solvent system, typically a modified Bligh-Dyer extraction with chloroform, methanol, and water.
-
The organic phase, containing the lipids, is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent (e.g., methanol/acetonitrile) for analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient elution with mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid is commonly used.
-
Mass Spectrometry Detection: The separated analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification, using specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a standard curve generated with known concentrations of the analytes.
Mandatory Visualizations
Signaling Pathway of FAAH
Caption: FAAH signaling pathway and points of inhibition.
Experimental Workflow for Comparing FAAH Inhibitors
Caption: Workflow for comparative analysis of FAAH inhibitors.
References
- 1. Therapeutic Effect of a Novel Fatty Acid Amide Hydrolase Inhibitor PF04457845 in the Repetitive Closed Head Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Methylarachidonamide: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of N-Methylarachidonamide are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended procedures for researchers, scientists, and drug development professionals. The information presented is based on general hazardous waste protocols and data from related compounds, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations.
Safety and Handling Precautions
Prior to handling this compound, personnel should be fully aware of the necessary safety measures to mitigate potential risks.
Personal Protective Equipment (PPE) is mandatory:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood to prevent the inhalation of dust or aerosols.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves should be worn. It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contact.
-
Protective Clothing: A laboratory coat must be worn to protect street clothing and minimize skin exposure.
Strict hygiene practices should be observed:
-
Thoroughly wash hands after handling the compound.
-
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled or stored.
Physical and Chemical Properties
Understanding the properties of this compound is essential for its safe management and disposal.
| Property | Information |
| Appearance | White solid[1] |
| Odor | Odorless[1] |
| pH | 7.1 (100 g/L aqueous solution)[1] |
| Melting Point | 108 - 112 °C[1] |
| Boiling Point | 215 °C at 760 mmHg[1] |
| Vapor Pressure | <1 mbar at 20 °C[1] |
| Incompatible Materials | Strong oxidizing agents, peroxides, strong reducing agents, heavy metals[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal service.[1][2]
-
Waste Classification: this compound should be treated as hazardous waste. A formal waste determination should be conducted and documented.[3]
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal of Contaminated Materials:
-
Any personal protective equipment (PPE), such as gloves and lab coats, that is contaminated with this compound should be disposed of as hazardous waste.
-
Empty containers should be treated as hazardous waste as they will contain chemical residue.[5] Do not rinse empty containers into the sanitary sewer.[5]
-
For spills, absorb the material with an inert absorbent and collect it into a suitable, sealed container for hazardous waste disposal.[5]
-
-
Arranging for Disposal:
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4][6]
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound, the following decontamination procedure should be followed:
-
Triple Rinse: In a chemical fume hood, rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect Rinsate: All rinsate from the cleaning process must be collected as hazardous chemical waste.[4]
-
Final Cleaning: After the triple rinse, the glassware can be washed with soap and water.
-
Disposal of Rinsate: The collected rinsate must be disposed of as hazardous waste following the procedures outlined above.
Disposal Decision-Making Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
- 1. Characterization of the kinetics and distribution of N-arachidonylethanolamine (anandamide) hydrolysis by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 3. walchem.com [walchem.com]
- 4. epa.gov [epa.gov]
- 5. Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
